MRT68921 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEOGAWLKSVXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080306-21-2 | |
| Record name | Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRT68921 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT68921 hydrochloride is a potent, ATP-competitive, small molecule inhibitor with a multi-targeted profile, primarily recognized for its dual inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. These serine/threonine kinases are pivotal in the initiation of the autophagy pathway. By targeting ULK1/2, MRT68921 effectively blocks autophagic flux, a critical process for cellular homeostasis and survival under stress. Beyond its profound effects on autophagy, MRT68921 also demonstrates inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), and to a lesser extent, TANK-binding kinase 1 (TBK1), I-kappa-B kinase epsilon (IKKε), and other AMPK-related kinases. This multifaceted inhibitory profile makes MRT68921 a valuable tool for investigating the roles of these kinases in various cellular processes, including innate immunity, and a potential therapeutic agent, particularly in oncology where cancer cells often rely on autophagy for survival. This guide provides a comprehensive overview of the mechanism of action of MRT68921, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Core Mechanism of Action: Dual Inhibition of ULK1/2 and Blockade of Autophagy
MRT68921 exerts its primary biological effect through the potent and specific inhibition of ULK1 and its close homolog ULK2.[1] These kinases are central to the initiation of macroautophagy (hereafter referred to as autophagy), a catabolic process involving the sequestration and degradation of cytoplasmic components within double-membraned vesicles called autophagosomes.
Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1 complex (comprising ULK1/2, ATG13, FIP200, and ATG101). Upon nutrient starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1 complex. Activated ULK1 then phosphorylates multiple downstream substrates, initiating the cascade of events leading to the formation of the phagophore, the precursor to the autophagosome.
MRT68921, as an ATP-competitive inhibitor, binds to the kinase domain of ULK1 and ULK2, preventing their catalytic activity. This inhibition blocks the phosphorylation of essential downstream targets, thereby halting autophagy at its earliest stage.[1] Experimental evidence demonstrates that treatment with MRT68921 leads to a significant reduction in autophagic flux, characterized by a decrease in the formation of autophagosomes and the accumulation of autophagy substrates.[1][2]
Secondary Targets and Polypharmacology
While the most potent activity of MRT68921 is against ULK1/2, it also inhibits other kinases, contributing to its broader biological effects.
-
NUAK1 (ARK5): MRT68921 has been identified as an inhibitor of NUAK1, a member of the AMPK-related kinase family.[3][4][5] NUAK1 is implicated in cellular stress responses, particularly in managing oxidative stress.[3][4] The dual inhibition of ULK1 and NUAK1 by MRT68921 presents a synergistic approach to cancer therapy by simultaneously blocking a pro-survival pathway (autophagy) and a stress-response mechanism.[3][4]
-
TBK1/IKKε: MRT68921 was developed from a screening program initially aimed at identifying inhibitors of TBK1 and IKKε, kinases involved in innate immune signaling.[1] While more potent as a ULK1/2 inhibitor, it retains activity against TBK1 and IKKε.[1] This polypharmacology should be considered when interpreting experimental results, as effects on inflammatory or interferon signaling pathways may occur.
-
AMPK-related kinases: A broader kinase screen revealed that MRT68921 also inhibits other members of the AMPK-related kinase family.[1]
Quantitative Data
The inhibitory potency of MRT68921 against its primary targets and its cytotoxic effects on various cancer cell lines have been quantitatively determined.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Kinase Inhibition | |||
| ULK1 | In vitro kinase assay | 2.9 nM | [1][5] |
| ULK2 | In vitro kinase assay | 1.1 nM | [1][5] |
| Cellular Cytotoxicity | |||
| NCI-H460 (Lung Cancer) | CCK-8 assay (24h) | 1.76 µM | [3][6] |
| A549 (Lung Cancer) | CCK-8 assay (24h) | ~2.5 µM | [3] |
| H1299 (Lung Cancer) | CCK-8 assay (24h) | ~4 µM | [3] |
| MNK45 (Gastric Cancer) | CCK-8 assay (24h) | ~3 µM | [3] |
| U251 (Glioblastoma) | CCK-8 assay (24h) | ~5 µM | [3] |
| 293T (Normal) | CCK-8 assay (24h) | > 20 µM | [3][6] |
| HUVEC (Normal) | CCK-8 assay (24h) | > 20 µM | [3][6] |
Experimental Protocols
In Vitro ULK1 Kinase Assay
This protocol is for determining the direct inhibitory effect of MRT68921 on ULK1 kinase activity.
Materials:
-
Recombinant active ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper
Procedure (using ADP-Glo™):
-
Prepare a serial dilution of MRT68921 in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the MRT68921 dilution or vehicle (DMSO).
-
Add 2 µL of ULK1 enzyme (e.g., 5 ng) to each well.
-
Add 2 µL of a substrate/ATP mix (containing MBP and 10 µM ATP) to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Autophagic Flux Assay by Western Blot for LC3-II
This protocol measures the impact of MRT68921 on the rate of autophagy in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL western blotting substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with MRT68921 (e.g., 1 µM) or vehicle (DMSO) for a desired time (e.g., 4 hours).
-
In a parallel set of wells, co-treat with MRT68921 and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of the treatment). Include controls with only the lysosomal inhibitor and vehicle.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody for loading control.
-
Quantify the band intensities for LC3-II and β-actin. Autophagic flux is determined by comparing the accumulation of LC3-II in the presence and absence of the lysosomal inhibitor. A reduction in LC3-II accumulation in the presence of MRT68921 indicates a blockage of autophagic flux.
Immunofluorescence for LC3 Puncta
This protocol visualizes the formation of autophagosomes within cells.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-LC3B
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Treat cells with MRT68921 (e.g., 1 µM) or vehicle for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary anti-LC3B antibody (e.g., 1:400 dilution) in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell. A decrease in the number of puncta upon MRT68921 treatment indicates inhibition of autophagosome formation.
Visualizations
Signaling Pathways
Caption: Autophagy initiation pathway and the inhibitory action of MRT68921 on the ULK1 complex.
Experimental Workflow
Caption: A typical experimental workflow to assess the effects of MRT68921 on autophagy and cell viability.
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to MRT68921 Hydrochloride: A Dual NUAK1 and ULK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 hydrochloride is a potent, cell-permeable small molecule that acts as a dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 and 2 (ULK1 and ULK2).[1][2][3] By targeting these key kinases, MRT68921 disrupts cellular processes crucial for cancer cell survival, including autophagy and oxidative stress responses.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for its use in in vitro and in vivo research are also presented, along with visualizations of the signaling pathways it modulates.
Chemical Properties and Data
This compound is a pyrimidine (B1678525) derivative with the chemical name N-(3-((5-cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide hydrochloride.[5] Its chemical structure and key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₄N₆O · xHCl | [6] |
| Molecular Weight | 434.58 (free base) | [6] |
| CAS Number | 2070014-87-6 (hydrochloride) | [3] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% (HPLC) |
Solubility and Stability
| Solvent | Solubility | Storage Conditions | Reference(s) |
| DMSO | ≥ 5 mg/mL | Store at -20°C for up to 1 month, or -80°C for up to 1 year. | [6] |
| Water | Insoluble | Powder form stable for up to 3 years at -20°C. | [6] |
| Ethanol | Insoluble | Avoid repeated freeze-thaw cycles of solutions. | [6] |
Mechanism of Action
MRT68921 exerts its biological effects through the potent and dual inhibition of NUAK1 and the ULK1/ULK2 kinases.[1][3] This dual inhibition disrupts two critical cellular pathways implicated in cancer cell survival and proliferation.
Inhibition of ULK1/2 and Autophagy
ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[1][5] In cancer cells, autophagy can act as a pro-survival mechanism, particularly under conditions of metabolic stress.[4] MRT68921 potently inhibits the kinase activity of ULK1 and ULK2, thereby blocking the autophagic process at an early stage.[1][5] This inhibition leads to the accumulation of stalled autophagosomal structures and prevents the recycling of cellular components that cancer cells rely on for survival and growth.[5]
Inhibition of NUAK1 and Oxidative Stress Response
NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is involved in cellular responses to oxidative stress.[4] By inhibiting NUAK1, MRT68921 disrupts the ability of cancer cells to manage reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis.[4] The dual targeting of both ULK1/2 and NUAK1 by MRT68921 creates a synergistic antitumor effect by simultaneously blocking a key survival pathway (autophagy) and inducing a key death pathway (oxidative stress-induced apoptosis).[4]
Signaling Pathways Modulated by MRT68921
The following diagram illustrates the dual inhibitory action of MRT68921 on the ULK1/2-mediated autophagy pathway and the NUAK1 signaling pathway.
Preclinical Data
In Vitro Kinase Inhibitory Activity
MRT68921 demonstrates high potency against its primary targets, ULK1 and ULK2, with IC₅₀ values in the low nanomolar range.[2][6] A broader kinase panel screening revealed that at a concentration of 1 µM, MRT68921 can inhibit other kinases, suggesting potential for off-target effects at higher concentrations.[1]
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| ULK1 | 2.9 | [2][6] |
| ULK2 | 1.1 | [2][6] |
A screening of 80 different protein kinases at a concentration of 1 µM MRT68921 showed that several kinases, including TBK1/IKKε and AMPK-related kinases, were inhibited by over 80%.[1]
In Vitro Cellular Activity
MRT68921 exhibits cytotoxic effects across a range of cancer cell lines, with IC₅₀ values in the low micromolar range.[3][4] This cytotoxicity is attributed to the induction of apoptosis and increased production of reactive oxygen species (ROS).[3][4]
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| NCI-H460 | Lung Cancer | 1.76 - 8.91 | [3][4] |
| MNK45 | Gastric Cancer | 1.76 - 8.91 | [3][4] |
| U251 | Glioblastoma | 1.76 - 8.91 | [3][4] |
| A549 | Lung Cancer | 1.76 - 8.91 | [4] |
| H1299 | Lung Cancer | 1.76 - 8.91 | [4] |
In Vivo Antitumor Efficacy
In preclinical mouse models, MRT68921 has demonstrated significant antitumor activity. Administration of MRT68921 has been shown to inhibit tumor growth and reduce the formation of metastatic nodules in various xenograft and syngeneic models.[3][4]
| Animal Model | Cancer Type | Dosing Regimen | Observed Effects | Reference(s) |
| NCI-H460 Xenograft | Lung Cancer | 10-40 mg/kg, s.c., daily for 7 days | Reduced tumor volume | [3][4] |
| MNK45 Xenograft | Gastric Cancer | 20 mg/kg, s.c., every 2 days for 7 times | Reduced tumor volume | [3][4] |
| 4T1 Syngeneic | Breast Cancer | 20 mg/kg, i.p., daily for 7 times | Reduced lung metastatic nodules | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Inhibition Assay
This protocol is adapted from methodologies used to determine the IC₅₀ of MRT68921 against ULK1 and ULK2.[6]
Materials:
-
Recombinant human ULK1 or ULK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted MRT68921 or DMSO (vehicle control).
-
Add 20 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Initiate the reaction by adding 20 µL of kinase reaction buffer containing [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of MRT68921 and determine the IC₅₀ value using appropriate software.
Cell Viability Assay (MTT or CCK-8)
This protocol outlines a general procedure to assess the cytotoxic effects of MRT68921 on cancer cell lines.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of MRT68921 or DMSO (vehicle control).
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol describes the detection of key protein markers to assess the impact of MRT68921 on autophagy and apoptosis.[4]
Materials:
-
Cancer cells treated with MRT68921
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-cleaved PARP, anti-p-MYPT1, anti-p-Gsk3β)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Example
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of MRT68921.
Synthesis and Pharmacokinetics
Comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are limited in published literature. Further studies are required to fully characterize its pharmacokinetic profile, including oral bioavailability, plasma protein binding, metabolic stability, and major routes of excretion.
Conclusion
This compound is a valuable research tool for investigating the roles of NUAK1 and ULK1/2 in cancer biology and other diseases. Its potent dual inhibitory activity provides a powerful means to probe the interplay between autophagy and oxidative stress signaling. The preclinical data presented here demonstrate its potential as an anticancer agent, warranting further investigation into its therapeutic applications. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute studies utilizing this promising compound.
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
MRT68921 Hydrochloride: A Technical Guide to a Potent Dual ULK1/ULK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT68921 hydrochloride is a potent, cell-permeable, dual inhibitor of the Unc-51-like autophagy-activating kinase 1 (ULK1) and ULK2, the key mammalian initiators of the autophagy pathway.[1][2][3][4][5] With nanomolar potency against its primary targets, MRT68921 serves as a critical chemical probe for elucidating the roles of ULK1/2 in cellular homeostasis, and as a potential therapeutic agent in disease contexts where autophagy is a dependency, such as cancer.[1][6][7] This document provides an in-depth technical overview of MRT68921, including its mechanism of action, biochemical and cellular activity, selectivity, and detailed experimental protocols for its application in research settings.
Mechanism of Action
MRT68921 exerts its biological effects primarily through the competitive inhibition of the kinase activity of ULK1 and ULK2. These serine/threonine kinases are central to the initiation of autophagy, a catabolic process for degrading and recycling cellular components.[8][9] Under normal nutrient conditions, the mTOR kinase phosphorylates and inactivates the ULK1/2 complex.[8] Upon nutrient starvation or other cellular stress, mTOR is inhibited, leading to the dephosphorylation and activation of ULK1/2.[8][10] Activated ULK1/2 then phosphorylates multiple downstream components of the autophagy machinery, such as ATG13, Beclin-1, and FIP200, to initiate the formation of the autophagosome.[8][10]
MRT68921 directly blocks this kinase activity, preventing the phosphorylation of downstream targets and thereby inhibiting autophagic flux.[2][11] This leads to an accumulation of stalled, early-stage autophagosomal structures.[3][5][12]
Beyond its role in autophagy, MRT68921 is also a potent inhibitor of NUAK Family SNF1-Like Kinase 1 (NUAK1), a kinase involved in the antioxidant defense system.[1][6][13] This dual inhibition of ULK1/2 and NUAK1 can synergistically induce cell death in cancer cells by simultaneously blocking protective autophagy and disrupting the balance of oxidative stress.[1][7][13]
Visualized Signaling Pathway
The following diagram illustrates the canonical autophagy initiation pathway and the point of intervention by MRT68921.
Quantitative Data
The inhibitory activity of MRT68921 has been quantified against its primary targets and a panel of other kinases, as well as in various cell lines.
Biochemical Inhibitory Activity
MRT68921 demonstrates high potency against ULK1 and ULK2 in cell-free kinase assays.
| Target Kinase | IC50 (nM) | Source(s) |
| ULK2 | 1.1 | [2][4][5] |
| ULK1 | 2.9 | [2][4][5] |
| AMPK | 45 | [4] |
| CK2 | 280 | [4] |
Cellular Cytotoxic Activity
MRT68921 exhibits selective cytotoxicity against a range of cancer cell lines, with significantly less impact on normal, non-cancerous cells.
| Cell Line | Cancer Type | IC50 (µM) after 24h | Source(s) |
| NCI-H460 | Lung Cancer | 1.76 | [1][13] |
| A549 | Lung Cancer | > 5.0 | [13] |
| H1299 | Lung Cancer | > 5.0 | [13] |
| U251 | Glioblastoma | ~ 4.0 | [13] |
| MNK45 | Gastric Cancer | ~ 3.0 | [13] |
| 293T | Normal (Embryonic Kidney) | ~ 20-40 | [13][14] |
| HUVEC | Normal (Endothelial) | ~ 20-40 | [13][14] |
(Note: IC50 values are approximate based on published graphs where exact values were not stated.)
Experimental Protocols
The following are detailed methodologies for key experiments involving MRT68921.
In Vitro Kinase Assay
This protocol is used to determine the IC50 of MRT68921 against purified ULK1 or ULK2.
-
Enzyme Preparation : Recombinant GST-tagged ULK1 or ULK2 is expressed in and purified from 293T or Sf9 insect cells.[2]
-
Reaction Buffer : Prepare a kinase assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[2]
-
Reaction Setup : In a 96-well plate, combine the purified ULK1/2 enzyme with varying concentrations of MRT68921 (typically a serial dilution).
-
Initiation : Start the reaction by adding the substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) along with 30 µM ATP and 0.5 µCi of [γ-³²P]ATP.[2]
-
Incubation : Incubate the reaction mixture for 5-20 minutes at 25-30 °C.[2]
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer.[2]
-
Analysis : Separate the reaction products by SDS-PAGE. Transfer proteins to a nitrocellulose membrane and detect the incorporation of ³²P into the substrate using autoradiography.[2] Quantify band intensity to determine the level of inhibition at each compound concentration and calculate the IC50 value.
Cellular Autophagy Inhibition Assay (Western Blot)
This protocol assesses the ability of MRT68921 to block autophagic flux in cultured cells.
-
Cell Culture : Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) and grow to ~75% confluency.[2]
-
Induction of Autophagy : Wash cells twice with a balanced salt solution (e.g., Earle's Balanced Salt Solution, EBSS) to induce starvation-mediated autophagy.[2]
-
Treatment : Incubate cells in EBSS for 1-4 hours.[2][11] Treat experimental groups with MRT68921 (e.g., 1 µM).[1][11] Include a control group treated with vehicle (DMSO) and a group treated with a lysosomal inhibitor like Bafilomycin A1 (50 nM) to measure total autophagic flux.[2][11]
-
Cell Lysis : After treatment, wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis :
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane (e.g., 5% milk in TBS-T) and probe with primary antibodies against LC3 (to detect the conversion of LC3-I to lipidated LC3-II, a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that accumulates when autophagy is inhibited).[12] Also probe for phosphorylated ATG13 (Ser318) as a direct marker of ULK1 activity.[11]
-
Use a loading control antibody (e.g., GAPDH or Tubulin).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Interpretation : Inhibition of autophagy by MRT68921 is indicated by a reduction in the Bafilomycin A1-induced accumulation of LC3-II and a buildup of p62.[11] A decrease in phospho-ATG13 levels also confirms ULK1 inhibition.[11]
Visualized Experimental Workflow: Autophagy Assay
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of MRT68921's anti-tumor efficacy in a mouse model.
-
Cell Implantation : Subcutaneously inject cancer cells (e.g., 5 x 10⁶ NCI-H460 or MNK45 cells) into the flank of immunodeficient nude mice.[13][15]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups : Randomize mice into control and treatment groups.
-
Drug Administration : Administer the compound via a clinically relevant route. Studies have used subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injections.[13][16] Dosing schedules have included daily or every other day for a set period (e.g., 7 treatments).[1][13][15][16]
-
Monitoring :
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors.
Kinase Selectivity Profile
While highly potent against ULK1 and ULK2, MRT68921 is not entirely specific and displays activity against other kinases, particularly at higher concentrations. A screening of 80 different kinases at a 1 µM concentration revealed that MRT68921 inhibited 44 of them to some extent.[6][17] Notable off-targets include NUAK1, AMPK, and TBK1/IKKε.[6][18][19] The inhibition of NUAK1 is a key feature contributing to its anti-cancer effects.[13] However, the cross-reactivity with AMPK, a crucial energy sensor with tumor-suppressive functions, could be a potential liability.[18] Researchers should use the lowest effective concentration and appropriate genetic controls (e.g., ULK1/2 knockout cells) to confirm that the observed effects are primarily due to ULK inhibition.[19]
Summary of In Vivo Efficacy
MRT68921 has demonstrated significant anti-tumor activity in various preclinical animal models.
-
Xenograft Models : In nude mice bearing NCI-H460 or MNK45 tumor xenografts, treatment with MRT68921 (10-40 mg/kg, s.c.) resulted in a significant, dose-dependent reduction in tumor volume and weight compared to vehicle-treated controls.[1][13][15]
-
Metastasis Model : In a 4T1 murine breast cancer model, intravenous administration of MRT68921 (20 mg/kg, daily) significantly reduced the number of lung metastatic nodules and improved survival.[16]
-
Mechanism in Vivo : Analysis of excised tumors from treated animals showed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, indicating that MRT68921 induces apoptosis in vivo.[1][15]
-
Toxicity : At effective doses, treatments were generally well-tolerated, with no significant body weight loss or observable toxicity in major organs upon histological examination.[13][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy - Wikipedia [en.wikipedia.org]
- 9. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer [mdpi.com]
- 18. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. perylene-azide.com [perylene-azide.com]
MRT68921 Hydrochloride: A Technical Guide to a Dual ULK1/2 and NUAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 hydrochloride is a potent small molecule inhibitor targeting Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1). Its ability to modulate critical cellular processes, including autophagy and oxidative stress responses, has positioned it as a valuable tool in cancer research and other therapeutic areas. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, presenting key data in a structured format to facilitate research and development.
Chemical Properties and Solubility
MRT68921 is a potent dual inhibitor of the autophagy kinases ULK1 and ULK2. The hydrochloride salt of this compound is frequently used in research. The dihydrochloride (B599025) form is also commercially available and shares a similar biological activity profile.
| Property | Value | Source |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride | |
| Molecular Formula | C₂₅H₃₄N₆O (free base) | [1] |
| C₂₅H₃₆Cl₂N₆O (dihydrochloride) | [2] | |
| Molecular Weight | 434.58 g/mol (free base) | [1] |
| 507.50 g/mol (dihydrochloride) | [2] | |
| CAS Number | 1190379-70-4 (free base) | [1][3] |
| 2070014-87-6 (hydrochloride) | [4] | |
| 2080306-21-2 (dihydrochloride) | [5] | |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (HPLC) |
Solubility
| Solvent | Solubility | Source |
| Water | Insoluble (free base) | |
| Soluble to 100 mM (dihydrochloride) | ||
| DMSO | 5 mg/mL (free base) | |
| ≥2.18 mg/mL (hydrochloride) | [6] | |
| Ethanol | Insoluble (free base) |
Note: For in vivo studies, a common formulation involves dissolving MRT68921 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, although specific experimental conditions may require optimization.[7]
Mechanism of Action
MRT68921 exerts its biological effects through the dual inhibition of ULK1/2 and NUAK1 kinases, impacting two distinct but interconnected signaling pathways: autophagy and cellular stress response.
Inhibition of Autophagy via ULK1/2
MRT68921 is a highly potent inhibitor of ULK1 and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[8] These kinases are essential for the initiation of the autophagy cascade. By inhibiting ULK1/2, MRT68921 effectively blocks the formation of autophagosomes, thereby disrupting the autophagic flux.[8] This leads to an accumulation of stalled early autophagosomal structures, highlighting the role of ULK1 in both the initiation and maturation of autophagosomes.[9]
Modulation of Cellular Stress via NUAK1
In addition to its effects on autophagy, MRT68921 is also an inhibitor of NUAK1.[5][10] NUAK1 is implicated in protecting cancer cells from oxidative stress.[10] By inhibiting NUAK1, MRT68921 disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent induction of apoptosis.[3][5][10] This is achieved through the downregulation of the phosphorylation of NUAK1 substrates, MYPT1 and Gsk3β.[3][10]
Biological Activity and Efficacy
In Vitro Activity
MRT68921 demonstrates potent inhibitory activity against its primary targets in cell-free kinase assays. In cellular assays, it effectively blocks autophagy and exhibits cytotoxic effects in various cancer cell lines.[3][5]
| Target | IC₅₀ (nM) | Assay Type | Source |
| ULK1 | 2.9 | Cell-free kinase assay | [5] |
| ULK2 | 1.1 | Cell-free kinase assay | [5] |
| Cell Line | IC₅₀ (µM) | Assay Type | Duration | Source |
| Various Cancer Cell Lines | 1.76 - 8.91 | Cytotoxicity (CCK-8) | 24 h | [3][5][10] |
In Vivo Efficacy
In vivo studies using xenograft mouse models have demonstrated the anti-tumor efficacy of MRT68921.[10][11] Subcutaneous administration of the compound has been shown to significantly inhibit tumor growth.[10][11]
| Animal Model | Dosage | Administration | Outcome | Source |
| NCI-H460 tumor-bearing mice | 10-40 mg/kg, daily for 7 days | Subcutaneous (s.c.) | Reduced tumor growth | [3][10] |
| MNK45 tumor-bearing mice | 20 mg/kg, every 2 days for 7 days | Subcutaneous (s.c.) | Reduced tumor volume | [12][3] |
| 4T1 tumor-bearing mice | 20 mg/kg, daily for 7 days | Intraperitoneal (i.p.) | Reduced lung metastatic nodules | [12][3] |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of MRT68921 against ULK1.
Methodology:
-
Recombinant GST-ULK1 is expressed and purified from Sf9 or 293T cells.
-
Kinase reactions are typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[7]
-
Varying concentrations of MRT68921 are pre-incubated with the kinase.
-
The reaction is initiated by the addition of ATP (e.g., 30 µM cold ATP) and [γ-³²P]ATP.[7]
-
Reactions are incubated for a defined period (e.g., 5 minutes at 25°C) and then stopped by adding SDS-PAGE sample buffer.[7]
-
Samples are resolved by SDS-PAGE, transferred to a nitrocellulose membrane, and analyzed by autoradiography and immunoblotting.[7]
Cellular Autophagy Assay
This protocol describes a method to assess the effect of MRT68921 on autophagic flux in cultured cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MRT68921 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. concanavalin.com [concanavalin.com]
- 7. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 8. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
MRT68921 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 hydrochloride is a potent, ATP-competitive, and selective dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are critical initiators of the autophagy pathway. With a molecular weight of 507.50 g/mol , this small molecule has emerged as a valuable tool for studying the intricate mechanisms of autophagy and as a potential therapeutic agent in diseases where autophagy is dysregulated, such as cancer. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, detailed experimental protocols for its use in vitro and in vivo, and a visualization of its target signaling pathway.
Physicochemical and Pharmacological Properties
This compound is a crystalline solid with good solubility in aqueous solutions, dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] Its key pharmacological and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 507.50 g/mol (dihydrochloride) | [2][3][4][5] |
| Chemical Formula | C₂₅H₃₄N₆O · 2HCl | [3][4][5] |
| CAS Number | 2080306-21-2 (dihydrochloride) | [2][3] |
| Purity | ≥98% (HPLC) | [3][4] |
| IC₅₀ ULK1 | 2.9 nM | [2][6][7] |
| IC₅₀ ULK2 | 1.1 nM | [2][6][8][7] |
| Appearance | White to beige powder | |
| Storage | -20°C, desiccated | [1][8] |
Mechanism of Action and Signaling Pathway
MRT68921 exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. These kinases are central to the initiation of autophagy, a cellular process for the degradation and recycling of cellular components. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1/2 complex. Upon starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex. The active ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, then phosphorylates downstream targets to initiate the formation of the autophagosome.[3][6] By inhibiting ULK1 and ULK2, MRT68921 effectively blocks the initiation and maturation of autophagosomes.[1][7]
Experimental Protocols
In Vitro ULK1 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of MRT68921 on ULK1 kinase in vitro.
Materials:
-
Recombinant human ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add the following to each well of a 96-well plate:
-
Kinase assay buffer
-
Recombinant ULK1 enzyme
-
MRT68921 dilution or vehicle control (e.g., DMSO)
-
MBP substrate
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction. For radioactive assays, this can be done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.
-
Detect the signal. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.
-
Analyze the data to determine the IC₅₀ value of MRT68921.
Cellular Autophagy Flux Assay (LC3-II Turnover)
This protocol describes how to measure autophagic flux in cultured cells by monitoring the levels of LC3-II via Western blotting.
Materials:
-
Cultured cells (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with different conditions. A typical experiment would include the following groups:
-
Control (vehicle) in complete medium
-
MRT68921 in complete medium
-
Starvation (EBSS) + vehicle
-
Starvation + MRT68921
-
The above conditions can be repeated with the addition of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of treatment to block the degradation of autophagosomes.
-
-
Incubate the cells for the desired time (e.g., 2-6 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to separate proteins by size and transfer them to a membrane.
-
Probe the membrane with primary antibodies against LC3, p62, and a loading control. The conversion of LC3-I to the lipidated, faster-migrating LC3-II form is indicative of autophagosome formation. An accumulation of p62 suggests a blockage in autophagic degradation.
-
Analyze the band intensities to quantify the levels of LC3-II and p62 relative to the loading control. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. MRT68921 is expected to block this increase.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of MRT68921 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., NCI-H460)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer MRT68921 or vehicle to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection). A typical dosing regimen might be 20-40 mg/kg daily.[9]
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Continue treatment for a predetermined period (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of apoptosis or autophagy).
-
Analyze the data to compare tumor growth between the treatment and control groups.
Conclusion
This compound is a powerful and specific inhibitor of the ULK1 and ULK2 kinases, making it an indispensable tool for the study of autophagy. Its utility extends from in vitro biochemical assays to cellular studies and in vivo animal models. This guide provides a comprehensive overview and detailed protocols to facilitate the effective use of MRT68921 by researchers in academia and the pharmaceutical industry. As our understanding of the role of autophagy in health and disease continues to grow, the importance of chemical probes like MRT68921 will undoubtedly increase.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to MRT68921 Hydrochloride
Executive Summary
This compound is a potent, cell-permeable, dual inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast kinase Atg1.[1][2][3] It also exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1).[4][5][6][7] As a critical initiator of the autophagy pathway, the ULK1/2 complex represents a key regulatory node. By inhibiting ULK1/2, MRT68921 effectively blocks the initiation of autophagic flux, making it an invaluable pharmacological tool for studying autophagy-dependent cellular processes.[8][9] Its dual activity against NUAK1, a kinase implicated in cancer cell survival and antioxidant defense, provides a multi-pronged mechanism of action that is currently being explored for therapeutic potential, particularly in oncology.[7][10][11] This document provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and experimental protocols related to this compound.
Chemical and Physical Properties
MRT68921 is most commonly supplied as a dihydrochloride (B599025) salt, which enhances its solubility in aqueous solutions.[4] The chemical identity and properties of both the hydrochloride salt and the free base are summarized below.
Table 1: Chemical and Physical Properties of MRT68921
| Property | This compound | MRT68921 Free Base |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride | N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-cyclobutanecarboxamide |
| Molecular Formula | C₂₅H₃₄N₆O·2HCl | C₂₅H₃₄N₆O |
| Molecular Weight | 507.50 g/mol [4][10] | 434.58 g/mol [1][8] |
| CAS Number | 2080306-21-2[4][7][10] | 1190379-70-4[8][9] |
| Appearance | Solid | Solid |
| Purity | ≥98% (HPLC)[4] | Not specified |
| Solubility | Water (50.75 mg/mL), DMSO[4] | DMSO (3 mg/mL), DMF (5 mg/mL), Ethanol (2 mg/mL)[8] |
| InChI Key | NLKPLTWKINJHCK-UHFFFAOYSA-N[4][10] | KKISLZKMBSCLSS-UHFFFAOYSA-N[8] |
| SMILES | CN1CCC2=CC(NC3=NC=C(C(NCCCNC(C4CCC4)=O)=N3)C5CC5)=CC=C2C1.Cl.Cl[4] | CN(C1)CCC2=C1C=CC(NC3=NC=C(C4CC4)C(NCCCNC(C5CCC5)=O)=N3)=C2[8] |
Mechanism of Action
MRT68921 exerts its biological effects primarily through the potent inhibition of the serine/threonine kinases ULK1 and ULK2.[1][2] It also inhibits NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family.[5][6][7]
Inhibition of Autophagy via ULK1/ULK2
Autophagy is a catabolic process for the degradation of cellular components via the lysosome. This process is initiated by the ULK1 complex, which consists of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101.[5] The activity of this complex is a critical integration point for nutrient sensing pathways, primarily regulated by the mammalian target of rapamycin (B549165) (mTOR) and AMPK.[9]
Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex.[9] Upon starvation or mTOR inhibition, the complex is dephosphorylated and activated, leading to the phosphorylation of downstream autophagy components, which triggers the formation of the autophagosome.[5][8] MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thereby preventing the initiation of the autophagic cascade.[12] This blockade occurs at the earliest step of autophagosome formation, leading to a halt in autophagic flux.[3][13]
References
- 1. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 2. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ULK1/2 in Autophagy Initiation: A Technical Guide for Researchers
An In-depth Examination of the Core Kinase Complex Driving Autophagosome Formation
This technical guide provides a comprehensive overview of the Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2) and their pivotal role in the initiation of autophagy. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, signaling pathways, and key experimental methodologies essential for studying this critical cellular process.
Introduction to Autophagy and the ULK1/2 Complex
Autophagy is a fundamental catabolic process highly conserved in eukaryotes, responsible for the degradation and recycling of cellular components to maintain homeostasis. This process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation. The initiation of autophagosome formation is a tightly regulated event orchestrated by a core set of autophagy-related (ATG) proteins, with the ULK1/2 kinase complex acting as a central regulator.[1][2]
The mammalian ULK1 complex is a serine/threonine kinase complex that acts as a critical sensor of cellular nutrient status, integrating signals from upstream regulators to control the onset of autophagy.[3] While ULK1 and its homolog ULK2 share redundant functions, ULK1 is the more extensively studied of the two.[4] The core ULK1 complex is composed of four key subunits:
-
ULK1 (or ULK2): The catalytic subunit with serine/threonine kinase activity, essential for phosphorylating downstream autophagy proteins.[1]
-
ATG13: A scaffold protein that mediates the interaction between ULK1 and FIP200 and is itself regulated by phosphorylation.
-
FIP200 (FAK family-interacting protein of 200 kDa): A large scaffolding protein crucial for the assembly and localization of the ULK1 complex to the phagophore, the precursor to the autophagosome.[1]
-
ATG101: A protein that stabilizes ATG13 and is essential for the integrity and function of the complex.[1][5]
The stoichiometry of the core ULK1-ATG13-FIP200 complex is generally considered to be 1:1:2, with one molecule of ULK1 and one molecule of ATG13 binding to a dimer of FIP200.[1][6][7] However, a 2:2:2 stoichiometry has also been reported, suggesting potential conformational flexibility of the complex.[6]
Upstream Regulation of the ULK1/2 Complex: A Tale of Two Kinases
The activity of the ULK1/2 complex is primarily governed by two major upstream signaling hubs that sense the cell's energy and nutrient status: the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK).[8][9][10]
mTORC1: The Gatekeeper of Anabolism and Autophagy Suppression
Under nutrient-rich conditions, mTORC1 is active and promotes anabolic processes while potently suppressing autophagy.[8][9] mTORC1 directly phosphorylates ULK1 (at Ser757 in mouse Ulk1/Ser758 in human ULK1) and ATG13, which inhibits the kinase activity of ULK1 and prevents the translocation of the complex to the site of autophagosome formation.[4][8][11] This phosphorylation disrupts the interaction between ULK1 and AMPK, effectively keeping the autophagy initiation machinery in an "off" state.[11]
AMPK: The Sentinel of Energy Depletion and Autophagy Activation
Conversely, under conditions of low energy (high AMP:ATP ratio), such as glucose starvation, AMPK is activated.[9][11] AMPK promotes autophagy through a dual mechanism:
-
Indirect Activation: AMPK phosphorylates and inhibits mTORC1, thereby relieving the inhibitory phosphorylation on ULK1 and ATG13.[8][9]
-
Direct Activation: AMPK directly phosphorylates ULK1 at multiple sites (including Ser 317 and Ser 777), leading to its activation.[11]
This intricate interplay between mTORC1 and AMPK ensures that autophagy is rapidly initiated in response to cellular stress and nutrient deprivation.
Downstream Effectors and the Mechanism of Autophagy Initiation
Once activated, the ULK1/2 complex translocates to the phagophore assembly site (PAS), often located at the endoplasmic reticulum (ER).[12][13] At the PAS, ULK1/2 initiates a phosphorylation cascade that recruits and activates downstream autophagy machinery.[4]
Key downstream functions of the ULK1/2 complex include:
-
Autophosphorylation and Phosphorylation of Complex Components: Activated ULK1 autophosphorylates itself and phosphorylates other components of the complex, including ATG13 and FIP200, which is crucial for full complex activation and recruitment.[8]
-
Activation of the VPS34 Complex: ULK1 directly phosphorylates components of the class III phosphatidylinositol 3-kinase (PI3K) complex, also known as the VPS34 complex (composed of VPS34, Beclin-1, VPS15, and ATG14L).[4][14] Specifically, ULK1 phosphorylates Beclin-1 at Ser14 and ATG14L at Ser29, enhancing the lipid kinase activity of VPS34.[4]
-
Recruitment of Downstream ATG Proteins: The local production of phosphatidylinositol 3-phosphate (PI3P) by the activated VPS34 complex serves as a docking site for other ATG proteins, such as WIPIs, which are essential for the elongation and closure of the autophagosome membrane.[15]
-
Phosphorylation of Other Autophagy-Related Proteins: ULK1 has a growing list of substrates, including AMBRA1, which regulates the translocation of the VPS34 complex, and components of the selective autophagy machinery.[4][9]
The intricate signaling network initiated by ULK1/2 ensures the precise and efficient formation of the autophagosome at the right time and place.
Data Presentation: Quantitative Insights into ULK1/2 Function
Quantitative data is crucial for a deeper understanding of the molecular interactions and enzymatic activities governing ULK1/2-mediated autophagy initiation.
Table 1: Stoichiometry and Interaction Affinities within the ULK1 Complex
| Interacting Proteins | Stoichiometry | Buried Surface Area (Ų) | Dissociation Constant (Kd) | Method |
| FIP200A–FIP200B | Dimer | 3658 | - | Structural Prediction (AlphaFold2)[1][6] |
| FIP200A–ATG13 | 1:1 | 2195 | - | Structural Prediction (AlphaFold2)[1][6] |
| FIP200B–ATG13 | 1:1 | 1966 | - | Structural Prediction (AlphaFold2)[1][6] |
| ATG13–ULK1 | 1:1 | 2140 | Not determined | Structural Prediction (AlphaFold2)[1][6] |
| FIP200A–ULK1 | 1:1 | 1681 | Not determined | Structural Prediction (AlphaFold2)[1][6] |
| ULK1 Complex (ULK1:FIP200:ATG13:ATG101) | 1:2:1:1 | - | - | Multi-Angle Light Scattering (MALS)[9] |
Note: While structural predictions provide valuable insights into interaction interfaces, experimentally determined binding affinities (Kd values) are not always available in the literature.
Table 2: Key Phosphorylation Sites in the ULK1-Mediated Autophagy Pathway
| Protein | Phosphorylation Site | Function | Upstream Kinase |
| ULK1 | Ser758 (Human) | Inhibitory; disrupts AMPK interaction | mTORC1[8][11] |
| Ser317, Ser777 | Activating | AMPK[11] | |
| ATG13 | Multiple Sites | Inhibitory | mTORC1[4] |
| Beclin-1 | Ser14 | Activating; enhances VPS34 activity | ULK1[4] |
| ATG14L | Ser29 | Activating; enhances VPS34 activity | ULK1[4] |
| VPS15 | Ser861 and 5 other sites | Promotes autophagosome formation and VPS34 activity | ULK1[11][16] |
Table 3: IC50 Values of Selected ULK1/2 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay |
| SBI-0206965 | ULK1 | 108 | In vitro kinase assay[13] |
| XST-14 | ULK1 | 13.6 | In vitro kinase assay[17] |
| XST-14 | ULK2 | 70.9 | In vitro kinase assay[17] |
This table provides a snapshot of available data and is not exhaustive. IC50 values can vary depending on the assay conditions.
Experimental Protocols: Key Methodologies for Studying ULK1/2
Detailed experimental protocols are essential for the accurate investigation of ULK1/2 function.
In Vitro Kinase Assay for ULK1 Activity
This protocol is adapted from several sources to provide a general framework for measuring ULK1 kinase activity in vitro.[12][15][18]
Objective: To measure the phosphorylation of a substrate by purified ULK1 kinase.
Materials:
-
Purified recombinant ULK1 enzyme
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP (including radiolabeled [γ-³²P]ATP for autoradiography or non-radiolabeled ATP for luminescence-based assays)
-
SDS-PAGE gels and reagents
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube by combining the Kinase Assay Buffer, the substrate, and the purified ULK1 enzyme.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radiolabeled assays: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to quantify the incorporation of ³²P into the substrate.
-
For non-radiolabeled, luminescence-based assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.[18]
Co-Immunoprecipitation (Co-IP) to Study ULK1 Complex Interactions
This protocol outlines the general steps for performing Co-IP to investigate protein-protein interactions within the ULK1 complex.[19][20][21]
Objective: To determine if two or more proteins interact within a cell lysate.
Materials:
-
Cell culture expressing the proteins of interest
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, with protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-ULK1)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (similar to Lysis Buffer, may have lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
-
Western blotting reagents
Procedure:
-
Lyse the cells in IP Lysis Buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C with gentle rotation.
-
Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the bait and putative interacting "prey" proteins.
Immunofluorescence Staining for ULK1 Puncta Visualization
This protocol provides a method for visualizing the subcellular localization of ULK1, particularly its formation of puncta upon autophagy induction.[22][23][24][25]
Objective: To visualize the localization of endogenous or overexpressed ULK1 in cells by fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against ULK1
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-ULK1 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (and DAPI) diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. ULK1 puncta will appear as distinct fluorescent dots in the cytoplasm, and their number and intensity can be quantified.
Autophagy Flux Assay using LC3 Turnover
This assay measures the rate of autophagy by monitoring the degradation of LC3-II, a marker of autophagosomes.[4][26][27]
Objective: To quantify the autophagic flux in cells under different conditions.
Materials:
-
Cells cultured in appropriate plates
-
Treatment conditions (e.g., starvation medium, drug treatment)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer for Western blotting
-
Antibodies against LC3 and a loading control (e.g., GAPDH or β-actin)
-
Western blotting reagents
Procedure:
-
Plate the cells and allow them to adhere.
-
Treat the cells with the desired experimental conditions (e.g., starvation, drug). For each condition, have a parallel set of cells that are also treated with a lysosomal inhibitor for the last 2-4 hours of the experiment.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using an anti-LC3 antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Probe the same membrane with an antibody against a loading control.
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in this difference indicates an increase in autophagic flux.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of ULK1/2 Regulation in Autophagy Initiation
Caption: ULK1/2 signaling in autophagy initiation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation experimental workflow.
Logical Relationship of ULK1/2 in Autophagy Initiation
Caption: Logical flow of ULK1/2-mediated autophagy initiation.
Conclusion
The ULK1/2 complex stands as the master initiator of autophagy, translating cellular metabolic cues into the formation of the autophagosome. A thorough understanding of its regulation and downstream signaling is paramount for researchers in the field and for the development of novel therapeutics targeting autophagy in various diseases, including cancer and neurodegenerative disorders. This guide provides a foundational framework for this understanding, combining a review of the core concepts with practical experimental guidance. As research continues to unravel the complexities of autophagy, the central role of ULK1/2 will undoubtedly remain a key focus of investigation.
References
- 1. The triad interaction of ULK1, ATG13, and FIP200 is required for ULK complex formation and autophagy | eLife [elifesciences.org]
- 2. promega.in [promega.in]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. tandfonline.com [tandfonline.com]
- 5. Morphology of Phagophore Precursors by Correlative Light-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The triad interaction of ULK1, ATG13, and FIP200 is required for ULK complex formation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The triad interaction of ULK1, ATG13, and FIP200 is required for ULK complex formation and autophagy [elifesciences.org]
- 8. ULK1 forms distinct oligomeric states and nanoscopic structures during autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro ULK1 kinase assay [bio-protocol.org]
- 13. Autophagy initiation by ULK complex assembly on ER tubulovesicular regions marked by ATG9 vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of ULK1 Catalytic Activity and Its Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. Phosphoproteomic identification of ULK substrates reveals VPS15-dependent ULK/VPS34 interplay in the regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding of the Atg1/ULK1 kinase to the ubiquitin‐like protein Atg8 regulates autophagy | The EMBO Journal [link.springer.com]
- 18. promega.com [promega.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 22. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. ptglab.com [ptglab.com]
- 26. researchgate.net [researchgate.net]
- 27. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
Foundational Research on MRT68921 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, and has also been identified as an inhibitor of NUAK family SNF1-like kinase 1 (NUAK1).[1][2] This small molecule plays a critical role in the modulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[3] By inhibiting ULK1/2, MRT68921 effectively blocks the initiation of the autophagic process, leading to the accumulation of early autophagosomal structures.[3][4] Furthermore, its inhibitory action on NUAK1 disrupts oxidative stress balance, inducing apoptosis in cancer cells.[5][6] This guide provides a comprehensive overview of the foundational research on MRT68921, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.
Mechanism of Action
MRT68921 exerts its biological effects primarily through the inhibition of two key kinase families: the ULK kinases (ULK1 and ULK2) and the NUAK kinase, NUAK1.
-
ULK1/2 Inhibition and Autophagy Blockade: ULK1 and ULK2 are serine/threonine kinases that are essential for the initiation of autophagy.[3] MRT68921 potently inhibits both ULK1 and ULK2, thereby disrupting the maturation of autophagosomes and blocking autophagic flux.[7] This leads to an accumulation of stalled, early autophagosomal structures.[3] The specificity of this action has been demonstrated using a drug-resistant ULK1 mutant.[3]
-
NUAK1 Inhibition and Induction of Apoptosis: MRT68921 is also a dual inhibitor of NUAK1.[1][2] NUAK1 is involved in protecting cancer cells from oxidative stress.[6] By inhibiting NUAK1, MRT68921 disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[5][6] This is evidenced by the increased expression of cleaved PARP1, a marker of DNA damage and apoptosis.[6]
The dual inhibition of both ULK1/2 and NUAK1 presents a synergistic approach to cancer therapy, simultaneously blocking a pro-survival pathway (autophagy) and inducing a cell death pathway (apoptosis).[6]
Signaling Pathway Diagrams
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Assay Type | Reference |
| ULK1 | 2.9 nM | Kinase Assay | [5][7][8] |
| ULK2 | 1.1 nM | Kinase Assay | [5][7][8] |
Table 2: In Vitro Cytotoxic Activity in Cancer Cell Lines
| Cell Line | IC50 Range (µM) | Exposure Time | Reference |
| Various Cancer Cell Lines | 1.76 - 8.91 µM | 24 hours | [1][5] |
| NCI-H460 | Most sensitive | 24 hours | [9] |
Table 3: In Vivo Efficacy
| Animal Model | Dosage and Administration | Outcome | Reference |
| NCI-H460 Tumor Mice | 10-40 mg/kg, s.c., daily for 7 days | Inhibited tumor growth | [5] |
| MNK45 Tumor Mice | 20 mg/kg, s.c., every 2 days for 7 days | Inhibited tumor growth | [5] |
| 4T1 Tumor Mice | 20 mg/kg, i.p., daily for 7 days | Reduced lung metastatic nodules | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are summaries of key experimental protocols used in the study of MRT68921.
ULK1/2 Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of MRT68921 on the kinase activity of ULK1 and ULK2.
-
Enzyme Source: Recombinant GST-ULK1 is expressed in either Sf9 or 293T cells and purified.[7]
-
Reaction Buffer: The assay is typically carried out in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[7][10]
-
Substrates: The reaction mixture includes 30 µM of non-radioactive ATP and 0.5 µCi of [γ-32P]ATP.[7][10]
-
Procedure:
-
Analysis: The reaction products are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and analyzed by autoradiography and immunoblotting.[7][10]
Cell-Based Autophagy Assay
This assay is used to determine the effect of MRT68921 on autophagic flux within cells.
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) or human cell lines like 293T are commonly used.[7]
-
Culture Conditions: Cells are grown in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Induction of Autophagy: To induce autophagy, cells are washed and incubated in Earle's Balanced Salt Solution (EBSS) for 1 hour.[7]
-
Treatment: Cells are treated with MRT68921 (e.g., 1 µM) in the presence or absence of an autophagy inhibitor like bafilomycin A1 (50 nM), which prevents the degradation of autophagosomes.[7]
-
Analysis: Cell lysates are collected and subjected to immunoblotting to detect levels of autophagy markers such as LC3-II.[5][7] A reduction in LC3-II levels in the presence of MRT68921 indicates a blockage of autophagic flux.[5]
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of MRT68921 in a living organism.
-
Animal Models: Female BALB/c nude mice are typically used.[11]
-
Tumor Implantation: Cancer cells (e.g., NCI-H460 or MNK45) are subcutaneously injected into the mice to establish tumors.[5][11]
-
Drug Administration: MRT68921 is administered, for example, by subcutaneous injection at a dose of 10-40 mg/kg daily.[5]
-
Monitoring: Tumor volume is measured regularly to assess the effect of the treatment.[11]
-
Endpoint Analysis: At the end of the study, tumors and organs may be harvested for further analysis, such as western blotting to examine protein expression or histology to assess tissue morphology.[5]
Conclusion
This compound is a powerful research tool for dissecting the molecular mechanisms of autophagy and its role in disease, particularly cancer. Its dual inhibitory action against ULK1/2 and NUAK1 provides a multi-pronged approach to inducing cancer cell death. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of MRT68921 and to design next-generation inhibitors targeting these critical cellular pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
MRT68921 Hydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3] It effectively blocks the autophagic process and can induce apoptosis in cancer cells by disrupting the balance of oxidative stress signals.[1][3] These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in both in vitro and in vivo research settings.
Mechanism of Action
MRT68921 is a potent inhibitor of the autophagy-initiating kinases ULK1 and ULK2.[1][2] By inhibiting ULK1/2, MRT68921 disrupts the maturation of autophagosomes, thereby blocking autophagic flux.[4][5][6] The compound has also been identified as an inhibitor of NUAK1, a kinase involved in the antioxidant defense system.[3][7] This dual inhibition of ULK1/2 and NUAK1 leads to an imbalance in oxidative stress, inhibition of cell proliferation, and induction of apoptosis, making it a molecule of interest for cancer research.[1][3] MRT68921 has been shown to inhibit autophagy in a manner independent of TBK1 or AMPK pathways.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Reference |
| ULK1 | 2.9 | [1][2][4] |
| ULK2 | 1.1 | [1][2][4] |
Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)
| Cell Line | IC₅₀ (µM) | Reference |
| Various Cancer Cells | 1.76 - 8.91 | [1][8] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by MRT68921.
Caption: MRT68921 inhibits ULK1/2 and NUAK1, blocking autophagy and increasing ROS, leading to apoptosis.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the procedure to determine the inhibitory activity of MRT68921 against ULK1/2 kinases.
Workflow Diagram:
Caption: Workflow for the in vitro kinase assay to measure MRT68921 activity.
Materials:
-
Recombinant GST-ULK1 or GST-ULK2
-
This compound
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol[4][9]
-
SDS-PAGE sample buffer
-
Nitrocellulose membrane
Procedure:
-
Prepare the reaction mixture containing the kinase assay buffer, recombinant ULK1 or ULK2 enzyme, and varying concentrations of MRT68921.
-
Pre-warm the reaction mixes at 25°C for 5 minutes.[9]
-
Initiate the kinase reaction by adding the ATP solution.[4][9]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[4][9]
-
Analyze the results by autoradiography to detect phosphorylated substrates and by immunoblotting for total protein.[4][9]
Cell-Based Autophagy Assay
This protocol describes how to assess the effect of MRT68921 on autophagy in cultured cells by monitoring LC3-II levels.
Workflow Diagram:
Caption: Workflow for the cell-based autophagy assay using Western blot.
Materials:
-
DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin[4][9]
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[4][9]
-
Cell lysis buffer
-
Antibodies: anti-LC3, anti-phospho-Ser-318 ATG13, anti-ATG13, anti-tubulin[6]
Procedure:
-
Culture MEFs or 293T cells in complete DMEM medium at 37°C and 5% CO₂ until they reach approximately 75% confluency.[4][9]
-
To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. Use complete medium as a control.[4][9]
-
During the 1-hour incubation, treat the cells with MRT68921 (e.g., 1 µM). To measure autophagic flux, include a condition with Bafilomycin A1 (50 nM), which inhibits lysosomal degradation of LC3-II.[4][6]
-
After treatment, lyse the cells and collect the protein extracts.
-
Perform Western blotting to analyze the levels of LC3-II and phosphorylated ATG13 (Ser-318) as markers of autophagy inhibition.[6] Use tubulin as a loading control.[6]
In Vivo Tumor Xenograft Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of MRT68921 in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo tumor xenograft study with MRT68921.
Materials:
-
Nude mice
-
Tumor cell lines (e.g., NCI-H460, MNK45)[1]
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[9]
Procedure:
-
Subcutaneously inject tumor cells into the flanks of nude mice.
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer MRT68921 at the desired dose (e.g., 10-40 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection daily or as per the experimental design.[1][10] The control group should receive the vehicle solution.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.[10]
-
At the end of the study, sacrifice the mice, and excise the tumors.
-
Measure the final tumor weight and, if desired, perform further analysis on the tumor tissue (e.g., immunohistochemistry for apoptosis markers like Bax and Bcl-2).[1]
Formulation and Storage
-
In Vitro: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution (e.g., 10 mM).[1]
-
In Vivo: A common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9] Another option is a suspension in corn oil.[4] It is recommended to prepare the working solution immediately before use.[4][9]
-
Storage: Store the solid compound in a dry, dark place at -20°C for up to one year.[5] Store solutions in DMSO at -80°C for up to one year.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for MRT68921 Hydrochloride in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key enzymes initiating the autophagy cascade.[1][2][3] With IC50 values of 2.9 nM for ULK1 and 1.1 nM for ULK2 in cell-free assays, it serves as a powerful tool for studying the role of autophagy in various cellular processes, including cancer cell survival and proliferation.[1][3] These application notes provide detailed protocols for the in vitro use of MRT68921 to investigate its effects on autophagy, cytotoxicity, and related signaling pathways.
Mechanism of Action
MRT68921 selectively targets the catalytic domains of ULK1 and ULK2, blocking the initiation of the autophagy pathway.[2] This inhibition prevents the phosphorylation of downstream targets, such as ATG13, leading to a halt in autophagosome formation and maturation.[2][4] Consequently, the autophagic flux is disrupted.[1][4] In addition to its role in autophagy, MRT68921 has also been identified as a potent inhibitor of NUAK1, a kinase involved in antioxidant defense, which may contribute to its cytotoxic effects in cancer cells through the induction of oxidative stress and apoptosis.[3][5]
Data Presentation
Inhibitory Activity of MRT68921
| Target | IC50 (nM) | Assay Type |
| ULK1 | 2.9 | Cell-free kinase assay |
| ULK2 | 1.1 | Cell-free kinase assay |
Data sourced from multiple references.[1][3]
In Vitro Cytotoxicity of MRT68921 in Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h |
| NCI-H460 | 1.76 |
| MNK45 | 8.91 |
| Other Cancer Cell Lines | 1.76 - 8.91 |
Data sourced from multiple references.[3][5]
Recommended Working Concentrations in Cell Culture
| Assay | Cell Line | Concentration | Incubation Time |
| Autophagy Inhibition | MEFs | 1 µM | 1 hour |
| Autophagy Inhibition | REH cells | 100 nM | 24 - 48 hours |
| Cytotoxicity | Various Cancer Cells | 0 - 10 µM | 24 hours |
| ROS Production | NCI-H460, MNK45 | 0 - 10 µM | 8 - 24 hours |
| Apoptosis Induction | NCI-H460, MNK45 | 0 - 10 µM | 24 hours |
| Signaling Pathway Analysis | U251, MNK45 | 0 - 5 µM | 8 hours |
Data sourced from multiple references.[1][3][5]
Mandatory Visualizations
Caption: Mechanism of MRT68921 in inhibiting the ULK1/ULK2 complex.
Caption: Workflow for assessing autophagy inhibition by MRT68921.
Caption: Workflow for determining the cytotoxicity of MRT68921.
Experimental Protocols
Protocol 1: Assessment of Autophagy Inhibition by Western Blot
This protocol details the steps to measure the effect of MRT68921 on autophagic flux by monitoring the levels of LC3-II and phosphorylated ATG13.
Materials:
-
This compound
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin[1]
-
Earle's Balanced Salt Solution (EBSS)[1]
-
Bafilomycin A1 (optional, for autophagic flux measurement)[4]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-phospho-ATG13 (Ser318), anti-ATG13, anti-GAPDH or β-tubulin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture MEFs in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Seeding: Seed cells in appropriate culture plates and grow to approximately 75% confluency.[1]
-
Induction of Autophagy: To induce autophagy, wash the cells twice with phosphate-buffered saline (PBS) and then incubate in EBSS for 1 hour. For control wells, continue incubation in complete medium.[1]
-
Treatment: During the 1-hour incubation in EBSS or complete medium, treat the cells with 1 µM MRT68921 or a vehicle control (e.g., DMSO).[1][4] For autophagic flux analysis, a lysosomal inhibitor like 50 nM Bafilomycin A1 can be added.[4]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B, phospho-ATG13, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities. A decrease in the ratio of LC3-II to the loading control and reduced phosphorylation of ATG13 in MRT68921-treated cells indicates autophagy inhibition.[4]
Protocol 2: Cytotoxicity Assessment using CCK-8 Assay
This protocol outlines the procedure to determine the cytotoxic effects of MRT68921 on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., NCI-H460, MNK45)[5]
-
Appropriate cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of MRT68921 (e.g., 0 to 10 µM) for 24 hours.[5] Include vehicle-treated wells as a control.
-
Assay:
-
After the incubation period, add the CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the concentration of MRT68921 to determine the IC50 value. A significant reduction in cell viability indicates a cytotoxic effect.[5]
Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining
This protocol describes how to assess the induction of apoptosis by MRT68921 using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines (e.g., NCI-H460, MNK45)[5]
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of MRT68921 (e.g., 0 to 10 µM) for 24 hours.[5]
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis) indicates that MRT68921 induces apoptosis.[5]
Solubility and Formulation
This compound is soluble in DMSO.[1] For in vitro experiments, prepare a stock solution in fresh DMSO (e.g., 10 mg/mL).[1] Further dilutions to the final working concentration should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Safety Precautions
This compound is for research use only.[3] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: MRT68921 Hydrochloride in Mouse Embryonic Fibroblasts (MEFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT68921 hydrochloride is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key enzymes that regulate the initiation of autophagy.[1][2][3][4][5] It serves as a critical tool for investigating the roles of ULK1/2 in cellular processes, particularly autophagy, and holds potential for therapeutic development in diseases where autophagy is dysregulated, such as cancer.[1][6] These application notes provide detailed protocols for the use of this compound in Mouse Embryonic Fibroblasts (MEFs), a common cell line for studying autophagy.
Mechanism of Action
MRT68921 inhibits the kinase activity of ULK1 and ULK2 with high potency, displaying IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][4][5] In MEFs, this inhibition prevents the phosphorylation of ATG13, a direct substrate of ULK1, thereby blocking the initiation of the autophagy cascade.[2][7] This leads to a reduction in the formation of autophagosomes and a blockage of autophagic flux.[3][7][8] While MRT68921 can inhibit other kinases like TBK1/IKK and several AMPK-related kinases at higher concentrations, studies in LKB1 knockout MEFs confirm that its primary mechanism for autophagy inhibition is through the direct targeting of ULK1/2.[2][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
Data sourced from multiple references.[1][2][4][5]
Table 2: Recommended Working Concentrations in MEFs
| Application | Working Concentration | Incubation Time | Expected Outcome |
| Autophagy Inhibition | 1 µM | 1 hour | Reduction of basal LC3 puncta and LC3-II levels.[1][3] |
| Autophagic Flux Blockade | 1 - 2 µM | 1 - 2 hours | Accumulation of stalled early autophagosomal structures.[7][9] |
Table 3: Cytotoxicity in Other Cell Lines (for reference)
| Cell Line | Incubation Time | IC50 (µM) |
| Cancer Cells (various) | 24 hours | 1.76 - 8.91 |
Data sourced from MedChemExpress.[1]
Signaling Pathway and Experimental Workflow
Diagram 1: MRT68921 Inhibition of the ULK1/2 Autophagy Initiation Complex
Caption: MRT68921 directly inhibits ULK1/2 kinase activity.
Diagram 2: Experimental Workflow for Assessing Autophagy Inhibition in MEFs
Caption: Workflow for autophagy analysis in MEFs.
Experimental Protocols
Protocol 1: General MEF Cell Culture
-
Cell Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[3][8]
-
Incubation: Culture MEFs in a humidified incubator at 37°C with 5% CO2.[3][8]
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio (e.g., 1:5 to 1:10).[10]
Protocol 2: Induction of Autophagy in MEFs
-
Preparation: Grow MEFs to approximately 75% confluency.[3][8]
-
Starvation: To induce autophagy, wash the cells twice with Earle's Balanced Salt Solution (EBSS).[3][8]
-
Incubation: Incubate the cells in EBSS for 1 hour at 37°C in a 5% CO2 incubator.[3][8] A control group should be incubated in complete medium.[3]
Protocol 3: Treatment with this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared. Store aliquots at -20°C or -80°C.[3][8]
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium (complete medium or EBSS) to the final desired concentration (e.g., 1 µM).
-
Treatment: Add the MRT68921 working solution to the cells. For autophagy inhibition studies, co-incubation with the autophagy inducer (e.g., EBSS) for 1 hour is typical.[3]
Protocol 4: Analysis of Autophagy by Western Blot
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and a loading control (e.g., tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities and determine the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. A decrease in LC3-II levels in the presence of MRT68921 indicates autophagy inhibition.[7] To measure autophagic flux, include a condition with Bafilomycin A1 (an inhibitor of lysosomal degradation) with and without MRT68921.[7]
Protocol 5: Analysis of Autophagy by Immunofluorescence
-
Cell Seeding: Seed MEFs on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells as described in Protocol 3.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI, if desired.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell. A reduction in the number of LC3 puncta upon MRT68921 treatment indicates autophagy inhibition.[1][9]
Troubleshooting
-
Low Inhibition: Ensure the MRT68921 stock solution is fresh and has been stored correctly. Verify the final concentration and incubation time. Confirm that autophagy was successfully induced in your positive control.
-
Cell Toxicity: Although generally used for short-term treatments in MEFs, if cytotoxicity is observed, consider reducing the concentration or incubation time. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific MEF line.
-
Inconsistent Results: Maintain consistent cell density and passage number for all experiments. Ensure all reagents are of high quality and prepared correctly.
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of ULK1/2-dependent autophagy in MEFs. The protocols outlined above provide a framework for utilizing this inhibitor to investigate the molecular mechanisms of autophagy and its role in various biological contexts. Careful experimental design and adherence to these protocols will enable researchers to generate reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
- 3. selleckchem.com [selleckchem.com]
- 4. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
- 5. adooq.com [adooq.com]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 9. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boneandcancer.org [boneandcancer.org]
Application Notes and Protocols for In Vivo Studies of MRT68921 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT68921 hydrochloride is a potent dual inhibitor of NUAK1 (NUAK family SNF1-like kinase 1) and ULK1 (Unc-51 like autophagy activating kinase 1).[1][2][3] This dual inhibition disrupts key cellular processes involved in cancer cell survival, proliferation, and metastasis. By targeting NUAK1, a critical component of the antioxidant defense system, MRT68921 induces reactive oxygen species (ROS) levels.[1][3] Simultaneously, its inhibition of ULK1 blocks protective autophagy, a cellular recycling process that cancer cells can exploit to survive stress.[1][3][4] This combined action leads to increased apoptosis and potent anti-tumor activity.[1][2] In vivo studies in various mouse models have demonstrated the efficacy of MRT68921 in reducing tumor growth and metastasis, highlighting its potential as a therapeutic agent for various cancers.[1][5][6][7]
Mechanism of Action
MRT68921 exerts its anti-cancer effects through the dual inhibition of NUAK1 and ULK1 signaling pathways. Inhibition of NUAK1 leads to the downregulation of its downstream targets, including MYPT1 and Gsk3β, which contributes to the induction of apoptosis and elevation of reactive oxygen species (ROS).[1] Concurrently, inhibition of ULK1 and its homolog ULK2 blocks the initiation of autophagy, a pro-survival mechanism for cancer cells.[1][2][8] This dual-pronged attack overwhelms the cancer cells' ability to cope with oxidative stress, leading to cell death and tumor regression.[1][3]
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ULK1 promotes the death of leukemia cell in an autophagy irrelevant manner and exerts the antileukemia effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of MRT68921 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of MRT68921 hydrochloride, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1/2 (ULK1/2) and NUAK family SNF1-like kinase 1 (NUAK1).[1][2] The protocols and data presented are collated from preclinical studies and are intended to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
This compound exerts its biological effects by targeting two key cellular signaling pathways. It inhibits ULK1 and ULK2, essential kinases in the initiation of the autophagy process, thereby blocking autophagic flux and disrupting autophagosome maturation.[3][4] Simultaneously, it inhibits NUAK1, a kinase involved in cellular stress responses and survival.[5][6] The dual inhibition of ULK1/2 and NUAK1 leads to an imbalance in oxidative stress signals, induction of apoptosis, and potent antitumor activities.[1][5][6]
Signaling Pathways
The primary signaling cascades affected by MRT68921 are the autophagy and NUAK1 pathways.
Caption: Inhibition of ULK1/2 by MRT68921 blocks autophagy initiation.
Caption: MRT68921 inhibits the pro-survival NUAK1 signaling pathway.
In Vivo Administration Data
The following table summarizes the administration routes and dosing regimens for this compound in various preclinical cancer models.
| Animal Model | Cancer Type/Cell Line | Administration Route | Dosage | Frequency | Vehicle | Reference(s) |
| Nude Mice | NCI-H460 (Lung) | Subcutaneous (s.c.) | 10 - 40 mg/kg | Daily for 7 days | DMSO | [1][7][8] |
| Nude Mice | MNK45 (Gastric) | Subcutaneous (s.c.) | 20 mg/kg | Every 2 days for 7 treatments | DMSO | [1][5][7][9] |
| BALB/c Mice | 4T1 (Breast) | Intraperitoneal (i.p.) | 20 mg/kg | Daily for 7 days | DMSO | [7][10] |
Experimental Protocols
Vehicle Preparation
A common vehicle for in vivo administration of this compound involves a multi-component solvent system to ensure solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl) or ddH₂O (double-distilled water)
Protocol for 1 mg/mL Formulation: [3][11]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL or 100 mg/mL). Ensure the powder is completely dissolved. Gentle heating or sonication may be required.[11]
-
For a final working solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, add the components sequentially.
-
To prepare 1 mL of the final formulation, start with 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL MRT68921 stock solution in DMSO. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Note: It is recommended to prepare the working solution fresh on the day of use.[1]
In Vivo Administration Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using MRT68921.
Caption: A generalized workflow for in vivo studies with MRT68921.
Subcutaneous (s.c.) Administration Protocol
This protocol is based on studies using NCI-H460 and MNK45 xenograft models.[5][9]
Procedure:
-
Prepare the this compound formulation as described in the vehicle preparation protocol.
-
Gently restrain the mouse.
-
Lift the loose skin on the back, away from the vertebral column, to form a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the drug or vehicle solution into the subcutaneous space.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (i.p.) Administration Protocol
This protocol is based on studies using the 4T1 metastatic breast cancer model.[7][10]
Procedure:
-
Prepare the this compound formulation.
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn, confirming correct needle placement.
-
Inject the calculated volume of the drug or vehicle solution.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[10]
-
Toxicity: Monitor animals for signs of toxicity, such as significant weight loss or changes in behavior. In the cited studies, treatments were generally well-tolerated with no significant weight loss observed.[9]
-
Solubility: this compound has limited solubility in aqueous solutions. The use of co-solvents like DMSO and PEG300 is necessary for in vivo applications.[11] Always ensure the final formulation is clear and free of precipitates.
-
Route Selection: The choice of administration route (s.c. vs. i.p.) may depend on the tumor model and the desired pharmacokinetic profile.[12][13] Intravenous administration offers the most direct delivery but requires more technical expertise.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRT68921 Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT68921 is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] It also exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1).[3][4][5] By targeting these kinases, MRT68921 effectively blocks the initiation of the autophagy pathway and can induce apoptosis and elevate reactive oxygen species (ROS) in cancer cells.[3][4][6] These characteristics make it a valuable tool for research in cancer biology, neurodegenerative diseases, and other processes where autophagy plays a critical role.
This document provides detailed protocols for the preparation of MRT68921 hydrochloride stock solutions for in vitro and in vivo research applications.
Chemical Properties
A summary of the chemical properties of MRT68921 and its dihydrochloride (B599025) salt is presented below. It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate concentration calculations.
| Property | MRT68921 (Free Base) | MRT68921 dihydrochloride |
| Molecular Formula | C25H34N6O | C25H34N6O · 2HCl |
| Molecular Weight | 434.6 g/mol [7] | 507.5 g/mol [8][9] |
| CAS Number | 1190379-70-4[7] | 2080306-21-2[8][9] |
| Appearance | Crystalline solid[7] | Data not available |
| Purity | ≥98%[7] | ≥98% (HPLC)[8][9] |
Solubility Data
The solubility of MRT68921 varies depending on the salt form and the solvent. The dihydrochloride salt offers the advantage of aqueous solubility.
| Solvent | MRT68921 (Free Base) Solubility | MRT68921 dihydrochloride Solubility |
| DMSO | ~3-10 mg/mL[1][7][10] | Data not available |
| Ethanol | ~2 mg/mL[7] | Insoluble[1] |
| Dimethylformamide (DMF) | ~5 mg/mL[7] | Data not available |
| Water | Insoluble[1] | Soluble to 100 mM (50.75 mg/mL)[8][9] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL[7] | Data not available |
Experimental Protocols
Preparation of MRT68921 dihydrochloride Stock Solution (Aqueous)
This protocol is recommended for the dihydrochloride salt, which is soluble in water.
Materials:
-
MRT68921 dihydrochloride powder
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Using the batch-specific molecular weight (e.g., 507.5 g/mol ), calculate the mass of MRT68921 dihydrochloride required.
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the calculated amount of MRT68921 dihydrochloride powder and transfer it to a sterile conical tube.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of MRT68921 (Free Base) Stock Solution (DMSO)
This protocol is for the free base form, which is soluble in organic solvents like DMSO.
Materials:
-
MRT68921 (free base) powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Using the molecular weight of the free base (434.6 g/mol ), calculate the required mass of MRT68921.
-
Weigh the calculated amount of MRT68921 powder and transfer it to a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. The use of fresh, moisture-absorbing DMSO is recommended to ensure maximum solubility.[1]
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C. When stored at -80°C, the solution is stable for at least one year.[6][10]
Note on Working Solutions: For cell-based assays, the DMSO stock solution should be further diluted in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Storage and Stability
-
Solid Form: Store this compound, desiccated at room temperature or -20°C for long-term storage, protected from light.[2][7][8][9]
-
Stock Solutions: Aliquot and store stock solutions at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway inhibited by MRT68921 and the general workflow for preparing a stock solution.
Caption: MRT68921 inhibits autophagy and the NUAK1 pathway.
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. MRT68921 | Autophagy | TargetMol [targetmol.com]
Application Notes and Protocols: MRT68921 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of MRT68921 hydrochloride, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] Proper handling and preparation of this compound in Dimethyl Sulfoxide (DMSO) are crucial for accurate and reproducible experimental results.
Chemical Information
| Property | Value |
| IUPAC Name | N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-cyclobutanecarboxamide hydrochloride |
| Molecular Formula | C₂₅H₃₄N₆O · xHCl |
| Molecular Weight | 434.58 g/mol (free base)[1][3][4] |
| CAS Number | 2070014-87-6 |
| Mechanism of Action | Potent dual inhibitor of ULK1 (IC₅₀ = 2.9 nM) and ULK2 (IC₅₀ = 1.1 nM), key kinases in the autophagy signaling pathway.[1][2] |
Solubility Data
The solubility of this compound in DMSO can vary between batches and is influenced by factors such as the purity of the DMSO and the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1]
| Supplier/Source | Reported Solubility in DMSO | Notes |
| Selleck Chemicals | 5 mg/mL | Warming in a 50°C water bath is recommended.[5] Also lists 10 mg/mL.[1] |
| TargetMol | 10 mg/mL (23.01 mM) | Heating is recommended.[4] |
| Cayman Chemical | ~3 mg/mL | |
| RayBiotech | ≥2.2 mg/mL | Ultrasonic and warming are recommended.[3] |
Note: The solubility of MRT68921 is poor in aqueous solutions.[6] For experiments requiring aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[6]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, assuming a molecular weight of 471.04 g/mol for the monohydrochloride form (434.58 + 36.46). Always refer to the batch-specific molecular weight provided on the certificate of analysis.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 471.04 g/mol * 1000 mg/g = 4.71 mg
-
-
Weigh the compound: Carefully weigh out 4.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolve the compound:
-
Ensure complete dissolution: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[4][6] Under these conditions, the stock solution in DMSO should be stable for at least one year.[4]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Signaling Pathway
This compound inhibits the initiation of autophagy by targeting the ULK1/2 kinases. Autophagy is a cellular process responsible for the degradation of cellular components. Under normal conditions, mTOR (mammalian target of rapamycin) phosphorylates and inactivates the ULK1/2 complex. When mTOR is inhibited (e.g., by starvation or rapamycin), the ULK1/2 complex is activated, leading to the initiation of autophagy. MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking the autophagic process.
ULK1/2 Inhibition by MRT68921
Caption: Simplified signaling pathway showing the inhibitory effect of MRT68921 on the ULK1/2 complex in autophagy.
Safety Precautions
This compound is intended for research use only and is not for human or veterinary use.[3] It should be handled as a hazardous material.[6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound. Avoid ingestion, inhalation, and contact with skin and eyes.[6] Wash hands thoroughly after handling. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for Western Blot Analysis Using MRT68921 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRT68921 hydrochloride, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, in Western blot analysis to investigate the intricate process of autophagy.
Introduction
MRT68921 is a valuable chemical tool for studying the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] It exerts its inhibitory effect by targeting ULK1 and ULK2, the mammalian orthologs of the yeast Atg1, which are critical serine/threonine kinases that act as a convergence point for upstream signals regulating autophagy, such as mTORC1 and AMPK.[2][3][4] By inhibiting ULK1/2, MRT68921 effectively blocks the formation of autophagosomes, making it an ideal compound for dissecting the molecular mechanisms of autophagy.[1][5] Western blotting is a key technique to monitor the effects of MRT68921 on the autophagy pathway by detecting changes in the levels and post-translational modifications of key autophagy-related (Atg) proteins.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of ULK1 and ULK2.[1] Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 at Ser757, leading to the inhibition of its kinase activity.[4] Conversely, under starvation or other cellular stress, AMPK is activated and phosphorylates ULK1 at different sites, including Ser555, to promote its activity and initiate autophagy.[3][4] ULK1, as part of a complex with ATG13, FIP200, and ATG101, then phosphorylates downstream targets to drive the formation of the phagophore, the precursor to the autophagosome. MRT68921 blocks the kinase activity of ULK1/2, thereby preventing the phosphorylation of its substrates and halting the autophagic process at its initial stages.[1] This leads to a measurable reduction in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of MRT68921
| Target | IC50 (nM) |
| ULK1 | 2.9[5][6][7][8] |
| ULK2 | 1.1[5][6][7][8] |
Table 2: Recommended Treatment Conditions for Cell Culture
| Cell Line | Treatment Concentration (µM) | Incubation Time | Observed Effect on Autophagy Markers | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1 | 1 hour | Blocks basal and starvation-induced autophagy (reduced LC3-II levels).[1][6] | [1] |
| U251 and MNK45 cells | 0.5 - 5 | 8 hours | Downregulates phosphorylation of MYPT1 and Gsk3β, increases puncta LC3.[6][8] | [6][8] |
| NCI-H460 and MNK45 cells | 0 - 10 | 8 - 24 hours | Induces ROS production and apoptosis.[6][8] | [6][8] |
Experimental Protocols
Protocol 1: Induction of Autophagy and Treatment with MRT68921
This protocol describes the induction of autophagy in cultured cells and subsequent treatment with MRT68921.
Materials:
-
Mammalian cell line of interest (e.g., MEFs, HeLa, U251)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Earle's Balanced Salt Solution (EBSS) or other starvation medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
To induce autophagy by starvation, wash the cells twice with PBS and replace the complete growth medium with EBSS.
-
For inhibitor treatment, dilute the MRT68921 stock solution to the desired final concentration (e.g., 1 µM) in either complete medium (for basal autophagy studies) or EBSS (for starvation-induced autophagy studies). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired period (e.g., 1-8 hours).
-
Following incubation, proceed immediately to cell lysis for Western blot analysis.
Protocol 2: Western Blot Analysis of Autophagy Markers
This protocol details the steps for preparing cell lysates and performing Western blot analysis to assess the effect of MRT68921 on key autophagy proteins.
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p-ATG13 (Ser318), anti-ULK1, anti-p-ULK1 (Ser555), anti-p-ULK1 (Ser757), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control. The ratio of LC3-II to LC3-I is a key indicator of autophagic flux.
-
Visualizations
Caption: ULK1/2 Signaling Pathway and Point of Inhibition by MRT68921.
Caption: Experimental Workflow for Western Blot Analysis using MRT68921.
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ULK1 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunofluorescence Staining with MRT68921 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRT68921 hydrochloride in immunofluorescence (IF) staining protocols. MRT68921 is a potent, dual inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2] It also exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a component of the antioxidant defense system.[3][4] This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data, and visualizes the affected signaling pathways.
Mechanism of Action
This compound primarily functions by inhibiting the kinase activity of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] This inhibition disrupts the initial steps of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[5] Specifically, MRT68921 blocks the phosphorylation of key downstream targets of ULK1, such as ATG13, thereby preventing the formation and maturation of autophagosomes.[5][6] While it can lead to an accumulation of early autophagic structures, the overall autophagic flux is inhibited.[5]
Beyond its role in autophagy, MRT68921 has been shown to induce apoptosis through the activation of caspases and to increase reactive oxygen species (ROS) levels.[6][7] In certain cancer cell lines, such as those with FLT3-ITD mutations in acute myeloid leukemia (AML), MRT68921 can also suppress the FLT3 signaling pathway, affecting downstream effectors like STAT5, MEK, and ERK.[6] Furthermore, its inhibition of NUAK1 can impact cellular responses to oxidative stress.[3][8]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound across various studies.
Table 1: Inhibitory Activity of MRT68921
| Target | IC50 | Assay Type | Reference |
| ULK1 | 2.9 nM | Cell-free assay | [1][2] |
| ULK2 | 1.1 nM | Cell-free assay | [1][2] |
Table 2: Cytotoxic Effects of MRT68921 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Non-small cell lung cancer | 1.76 | [7][8] |
| A549 | Non-small cell lung cancer | >10 | [7] |
| H1299 | Non-small cell lung cancer | >10 | [8] |
| MNK45 | Gastric cancer | ~5 | [8] |
| U251 | Glioblastoma | ~5 | [8] |
| Various other cancer cell lines | --- | 1.76 - 8.91 | [2] |
Table 3: Effects of MRT68921 on Cellular Processes
| Cell Line | Treatment Concentration | Effect | Assay | Reference |
| MV4;11 | 2.5 µM | Increased LC3 puncta | Immunofluorescence | [6] |
| U937 | 2.5 µM | Increased LC3 puncta | Immunofluorescence | [6] |
| MEFs | 1 µM | Reduction in basal LC3 puncta | Immunofluorescence | [5] |
| NCI-H460 | 0-10 µM | Dose-dependent increase in apoptosis | Annexin V/PI staining | [8] |
| MNK45 | 0-10 µM | Dose-dependent increase in apoptosis | Annexin V/PI staining | [8] |
| A549 | 5 µM | Elevated ROS levels | DCFH-DA staining | [7] |
Experimental Protocols
Immunofluorescence Staining for LC3 Puncta Formation
This protocol is adapted from studies investigating the effect of MRT68921 on autophagy.[5][6][9]
Materials:
-
Cells of interest
-
This compound (solubilized in DMSO)[10]
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%) in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (e.g., CST, 1:50)[9]
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:100)[9]
-
DAPI solution for nuclear counterstaining
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
MRT68921 Treatment: Treat the cells with the desired concentration of MRT68921 (e.g., 1-5 µM) for the specified duration (e.g., 8-24 hours). Include a DMSO-treated vehicle control. For autophagy induction, cells can be incubated in Earle's Balanced Salt Solution (EBSS) for 1-2 hours.[5]
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10-20 minutes.
-
Blocking: Wash the cells three times with PBS and block with 2% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. LC3 puncta will appear as distinct green dots within the cytoplasm.
Signaling Pathways and Experimental Workflow Diagrams
Caption: MRT68921 inhibits ULK1/2 to block autophagy and induces apoptosis.
Caption: Workflow for immunofluorescence staining of LC3 puncta.
Caption: MRT68921 suppresses the FLT3-ITD signaling pathway in AML.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence staining and co-localization analysis [bio-protocol.org]
- 10. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
MRT68921 Hydrochloride: Application Notes and Protocols for Cancer Research
For Research Use Only
Introduction
MRT68921 hydrochloride is a potent, cell-permeable dual inhibitor of NUAK1 and the autophagy-initiating kinases ULK1 and ULK2.[1][2][3] By targeting these key proteins, MRT68921 disrupts cellular homeostasis in cancer cells, leading to the inhibition of autophagy, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[1][3] These characteristics make MRT68921 a valuable tool for investigating the roles of NUAK1 and ULK1/2 in cancer biology and for evaluating their potential as therapeutic targets. This document provides detailed application notes and protocols for the use of this compound in cancer research.
Mechanism of Action
MRT68921 exerts its anti-cancer effects through the dual inhibition of NUAK1 and ULK1/2.[1][4] NUAK1 is involved in the cellular response to oxidative stress, and its inhibition can lead to an increase in intracellular ROS.[3] ULK1 and ULK2 are serine/threonine kinases that play a critical role in the initiation of autophagy, a cellular process that cancer cells can exploit to survive under stressful conditions.[4][5] By inhibiting ULK1/2, MRT68921 blocks the protective mechanism of autophagy, making cancer cells more susceptible to apoptosis.[1][2] The combined inhibition of NUAK1 and ULK1/2 creates a synergistic effect, disrupting the balance of oxidative stress and leading to cancer cell death.[4]
Signaling Pathway
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Autophagic Flux with MRT68921 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. The dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders. Autophagic flux, the measure of the entire autophagy process from autophagosome formation to lysosomal degradation, is a crucial indicator of autophagic activity. MRT68921 hydrochloride is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the most upstream kinases in the autophagy initiation pathway.[1][2][3][4][5][6] By inhibiting ULK1/2, MRT68921 effectively blocks the initiation of autophagy, making it an invaluable tool for studying the role of autophagy in various biological systems and for assessing autophagic flux.[6][7]
These application notes provide detailed protocols for utilizing this compound to assess autophagic flux in mammalian cells through Western blotting and fluorescence microscopy.
Mechanism of Action
This compound exerts its inhibitory effect on autophagy by targeting ULK1 and ULK2, serine/threonine kinases that are essential for the initiation of the autophagic process.[6][7] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Upon starvation or other autophagic stimuli, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1/2 complex. Activated ULK1/2 then phosphorylates multiple downstream targets, including components of the VPS34 complex, to initiate the formation of the phagophore, the precursor to the autophagosome. MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thereby preventing these initial phosphorylation events and blocking the entire downstream autophagy cascade.[6][8] This leads to an accumulation of stalled early autophagic structures and a blockage of autophagic flux.[4][6]
Caption: Mechanism of MRT68921 action on the autophagy pathway.
Data Presentation
In Vitro Kinase Inhibitory Activity of MRT68921
| Target Kinase | IC50 (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
Data compiled from multiple sources.[1][2][3][4][5]
Cellular Activity of MRT68921 in Cancer Cell Lines
| Cell Line | IC50 for Cytotoxicity (µM) after 24h |
| NCI-H460 | ~1.76 |
| Other Cancer Lines | 1.76 - 8.91 |
Note: Cytotoxicity IC50 values can vary between cell lines.[9]
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux by Western Blotting
This protocol details the use of MRT68921 to measure autophagic flux by monitoring the levels of two key autophagy markers: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). LC3-I is converted to LC3-II upon autophagy induction, and LC3-II is degraded upon fusion of the autophagosome with the lysosome. p62 is a cargo receptor that is itself degraded by autophagy. Therefore, a block in autophagic flux will lead to the accumulation of both LC3-II and p62.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Earle's Balanced Salt Solution (EBSS) or other starvation medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ) (lysosomal inhibitors)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
For basal autophagy assessment, treat cells with vehicle (DMSO) or MRT68921 (e.g., 1 µM) for a desired time (e.g., 2-6 hours).
-
To assess flux, include a lysosomal inhibitor. A typical experimental setup would include the following conditions:
-
Vehicle (DMSO) control
-
MRT68921 (e.g., 1 µM)
-
Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM)
-
MRT68921 + Bafilomycin A1 or Chloroquine
-
-
To induce autophagy, cells can be starved by replacing the complete medium with EBSS for 1-2 hours in the presence or absence of the inhibitors.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. An increase in both LC3-II and p62 levels upon treatment with MRT68921 indicates a blockage of autophagic flux.
Protocol 2: Assessment of Autophagic Flux by Fluorescence Microscopy
This protocol describes how to visualize and quantify the formation of autophagosomes (LC3 puncta) using fluorescence microscopy in cells expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3). A block in autophagic flux by MRT68921 will lead to an accumulation of these LC3 puncta.
Materials:
-
Cells stably or transiently expressing GFP-LC3 or a tandem mRFP-GFP-LC3 construct.
-
Glass-bottom dishes or coverslips for imaging.
-
Complete cell culture medium.
-
EBSS or other starvation medium.
-
This compound.
-
Bafilomycin A1 or Chloroquine.
-
4% Paraformaldehyde (PFA) in PBS.
-
Mounting medium with DAPI.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Seeding: Plate GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat the cells as described in Protocol 1, step 2.
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope. Capture images from multiple random fields for each condition.
-
-
Data Analysis:
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta per cell in the MRT68921-treated group compared to the control indicates a block in autophagic flux.
-
For cells expressing the tandem mRFP-GFP-LC3 reporter, a block in flux will result in an accumulation of yellow puncta (co-localization of GFP and mRFP), as the autophagosomes fail to fuse with lysosomes where the GFP signal would be quenched by the acidic environment.
-
Caption: Workflow for assessing autophagic flux with MRT68921.
Conclusion
This compound is a powerful research tool for the specific inhibition of autophagy at the initiation stage. The protocols outlined in these application notes provide a robust framework for researchers to accurately assess autophagic flux in various cellular models. By monitoring the accumulation of key autophagy markers like LC3-II and p62, investigators can elucidate the role of autophagy in health and disease and explore the therapeutic potential of modulating this fundamental cellular process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MRT68921 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using MRT68921 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is MRT68921 and what are its primary targets?
MRT68921 is a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][4][5] It is also reported to be a dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1).[2][3] By inhibiting these kinases, MRT68921 blocks the process of autophagy and can induce apoptosis in cancer cells.[2][3][6]
Q2: What is the difference between this compound and MRT68921 dihydrochloride (B599025)?
MRT68921 is available in different salt forms, primarily as the hydrochloride and dihydrochloride salts. These forms can have significantly different physical properties, most notably their solubility. It is crucial to verify which form you are using, as this will impact how you prepare your stock solutions. The dihydrochloride salt generally exhibits much higher aqueous solubility.[7][8][9]
Q3: My this compound is not dissolving in my desired solvent. What should I do?
First, confirm the salt form of your compound. This compound is known to have low solubility in water and ethanol.[1][4] For troubleshooting steps, please refer to the "Troubleshooting Guide for Solubility Issues" section below.
Q4: How should I store this compound?
For long-term storage, the solid powder form should be stored at -20°C for up to 3 years.[4] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to 1 year.[4]
Solubility Data
Quantitative solubility data for this compound and its dihydrochloride form are summarized below. Note that the solubility can vary between batches and is affected by factors such as temperature and the purity of the solvent.
| Compound Form | Solvent | Maximum Concentration | Notes |
| MRT68921 (Free Base) | DMSO | 10 mg/mL (23.01 mM) | Heating is recommended to aid dissolution.[4] |
| MRT68921 (Free Base) | Water | < 1 mg/mL | Insoluble or slightly soluble.[4] |
| MRT68921 (Free Base) | Ethanol | < 1 mg/mL | Insoluble or slightly soluble.[4] |
| This compound | DMSO | 5 - 10 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| This compound | Water | Insoluble | [1] |
| This compound | Ethanol | Insoluble | [1] |
| MRT68921 Dihydrochloride | Water | 50.75 mg/mL (100 mM) | [8][9] |
| MRT68921 Dihydrochloride | DMSO | 8.33 mg/mL (16.41 mM) | Ultrasonic and warming to 60°C may be required.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for the free base and hydrochloride forms of MRT68921.
-
Weighing: Accurately weigh the required amount of MRT68921 powder. For example, for 1 mL of a 10 mM stock solution of the free base (MW: 434.58 g/mol ), you would need 4.35 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. It is recommended to use DMSO that has been stored properly to avoid moisture absorption, which can decrease the solubility of the compound.[1]
-
Dissolution: To aid dissolution, you can vortex the solution. If the compound does not fully dissolve, gentle warming in a hot water bath or sonication may be necessary.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an Aqueous Stock Solution (Dihydrochloride Form)
This protocol is specifically for the more water-soluble MRT68921 dihydrochloride (MW: 507.5 g/mol ).
-
Weighing: Weigh the desired amount of MRT68921 dihydrochloride. For 1 mL of a 100 mM stock solution, you would need 50.75 mg.
-
Solvent Addition: Add the required volume of high-purity water (e.g., Milli-Q).
-
Dissolution: Vortex the solution until the compound is fully dissolved. The dihydrochloride salt is readily soluble in water.[7][8][9]
-
Storage: Filter-sterilize the solution if it will be used in cell culture. Store the aqueous solution at -20°C or -80°C.
Protocol 3: Formulation for In Vivo Experiments
For animal studies, MRT68921 often needs to be formulated in a vehicle that is safe for injection.
-
Initial Dissolution: Prepare a concentrated stock solution of MRT68921 in DMSO (e.g., 10 mg/mL).[1]
-
Vehicle Preparation: A common vehicle consists of a mixture of solvents. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
-
Mixing: Add the DMSO stock solution to the PEG300 and mix until clear. Then, add the Tween 80 and mix again until the solution is clear. Finally, add the saline to reach the final volume.[1]
-
Administration: This formulation is intended for immediate use.[1] Sonication may be recommended to ensure a homogenous suspension.[4]
Troubleshooting Guide for Solubility Issues
This flowchart provides a step-by-step guide to address common solubility problems encountered with this compound.
Signaling Pathways
MRT68921 is a dual inhibitor that affects key cellular processes, primarily autophagy, through the inhibition of ULK1/2 and NUAK1.
ULK1/2 and NUAK1 Signaling Inhibition by MRT68921
The diagram below illustrates the points of inhibition by MRT68921 in the ULK1/2-mediated autophagy pathway and the NUAK1 signaling cascade. Inhibition of ULK1/2 blocks the initiation and maturation of autophagosomes.[1][10] Concurrently, inhibition of NUAK1 can lead to increased reactive oxygen species (ROS) and apoptosis by downregulating the phosphorylation of its substrates like MYPT1 and Gsk3β.[2][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of MRT68921 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of MRT68921 hydrochloride. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, with a focus on distinguishing on-target ULK1/2 inhibition from potential off-target effects.
Issue 1: Unexpected cellular phenotype despite apparent autophagy inhibition.
-
Question: I'm observing a cellular phenotype (e.g., changes in cell viability, morphology) that seems inconsistent with or stronger than what I'd expect from ULK1/2-mediated autophagy inhibition alone. How can I troubleshoot this?
-
Answer: This could be due to MRT68921's known off-target activities. We recommend the following steps:
-
Confirm ULK1/2 Target Engagement: Verify inhibition of the ULK1/2 pathway by assessing the phosphorylation status of direct downstream targets like ATG13 (at Ser318). A reduction in p-ATG13 (Ser318) confirms that MRT68921 is engaging its primary target.
-
Investigate NUAK1 Pathway Inhibition: MRT68921 is a potent inhibitor of NUAK1.[1] Assess the phosphorylation of NUAK1 substrates, such as MYPT1, to determine if this pathway is being inhibited at the concentration of MRT68921 you are using.[1]
-
Consider Other Off-Targets: At higher concentrations (e.g., 1 µM), MRT68921 can inhibit a broader range of kinases.[2] Refer to the kinase profiling data below to identify other potential off-targets that might be relevant to your observed phenotype.
-
Dose-Response Experiment: Perform a dose-response curve with MRT68921 for your observed phenotype and for autophagy inhibition (e.g., measuring LC3-II flux). If the EC50 for your phenotype is significantly different from the IC50 for autophagy inhibition, it may suggest an off-target effect is responsible.
-
Use a Structurally Different ULK1/2 Inhibitor: To confirm that the phenotype is due to ULK1/2 inhibition, try to replicate your results with a different, structurally unrelated ULK1/2 inhibitor that has a distinct off-target profile.
-
Issue 2: Observing effects in LKB1-deficient cells.
-
Question: I'm using LKB1 knockout cells and still see an effect from MRT68921. I thought some of its off-targets were AMPK-related kinases, which are downstream of LKB1. What could be happening?
-
Answer: While MRT68921 does inhibit some AMPK-related kinases in vitro, studies in LKB1 knock-out mouse embryonic fibroblasts (MEFs) have shown that the ability of MRT68921 to block autophagy is independent of LKB1 status.[2] This indicates that the primary anti-autophagic effect of MRT68921 is not mediated through these LKB1-dependent kinases.[2] Your observed effect is likely due to the direct inhibition of ULK1/2 or other LKB1-independent off-targets such as NUAK1.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1]
Q2: What are the most significant known off-targets of MRT68921?
A2: The most well-characterized off-target is NUAK family SNF1-like kinase 1 (NUAK1).[1] Kinase profiling studies have also identified other potential off-targets, including Aurora A kinase and TBK1.[3]
Q3: Has a broad kinase screen been performed for MRT68921?
A3: Yes, MRT68921 was profiled against a panel of 80 protein kinases at a concentration of 1 µM. In this screen, it inhibited 44 of the 80 kinases tested.[3]
Q4: At what concentration are off-target effects likely to be observed?
A4: Significant inhibition of NUAK1 occurs at nanomolar concentrations, similar to ULK1/2. Broader off-target effects on other kinases are more likely to be observed at concentrations of 1 µM or higher.[2] It is always recommended to use the lowest effective concentration to maximize selectivity for ULK1/2.
Data Presentation
Table 1: Potency of MRT68921 on Primary and Key Off-Targets
| Target | IC50 (nM) |
| ULK1 | 2.9[1] |
| ULK2 | 1.1[1] |
| NUAK1 | Potent inhibitor, specific IC50 not provided in sources |
Table 2: Summary of Kinase Selectivity Profile of MRT68921 at 1 µM
| Kinase Family | Kinases with >80% Inhibition |
| Primary Targets | ULK1, ULK2 |
| Known Off-Targets | NUAK1 |
| Other Potential Off-Targets | Aurora A, TBK1, and other AMPK-related kinases |
| Note: This table is a summary based on available data. For a complete list of the 44 kinases inhibited in the screen, researchers should refer to the primary literature (Petherick et al., 2015). |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is a generalized procedure based on methods used to characterize MRT68921.
-
Reagents:
-
Recombinant human ULK1, ULK2, or other kinase of interest.
-
Myelin basic protein (MBP) or other suitable substrate.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol).
-
ATP (cold).
-
[γ-³²P]ATP.
-
This compound stock solution (in DMSO).
-
SDS-PAGE sample buffer.
-
-
Procedure:
-
Prepare serial dilutions of MRT68921 in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase, substrate, and MRT68921 dilution. Pre-incubate for 5 minutes at 25°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Allow the reaction to proceed for a set time (e.g., 5-10 minutes) at 25°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity and calculate the percent inhibition for each MRT68921 concentration.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting experimental results.
References
MRT68921 hydrochloride cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRT68921 hydrochloride. The information addresses common issues encountered during experiments related to its cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in normal cells compared to cancer cells?
A1: this compound exhibits selective cytotoxicity, being significantly more potent against cancer cells than normal cells.[1][2] Studies have shown an approximately 10-fold difference in the half-maximal inhibitory concentration (IC50) values between cancer and normal cell lines.[1][2] For instance, while IC50 values in various cancer cell lines range from 1.76 to 8.91 µM after 24 hours of treatment, the IC50 values for normal cell lines like human embryonic kidney cells (293T) and human umbilical vein endothelial cells (HUVECs) are considerably higher.[1][2]
Q2: I am observing higher than expected cytotoxicity in my normal cell line. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity in normal cells:
-
Cell Line Sensitivity: While generally less sensitive, some normal cell lines might exhibit higher sensitivity to MRT68921. It is recommended to perform a dose-response curve to determine the specific IC50 for your cell line.
-
Compound Stability: Ensure the this compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Off-Target Effects: At very high concentrations, off-target effects can contribute to cytotoxicity. It is crucial to use concentrations relevant to the IC50 values reported for cancer cells to maintain a therapeutic window.
-
Experimental Conditions: Factors like cell density, serum concentration in the media, and duration of exposure can influence cytotoxicity. Refer to the detailed experimental protocol below for recommended parameters.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent dual inhibitor of NUAK1 and ULK1/ULK2 kinases.[3][4][5] By inhibiting ULK1 and ULK2, it blocks the initiation of autophagy, a cellular process that cancer cells often rely on for survival under stress.[3][6] The inhibition of NUAK1, a key component of the antioxidant defense system, leads to an increase in reactive oxygen species (ROS), contributing to apoptosis (programmed cell death).[1][7] This dual inhibition disrupts the balance of oxidative stress signals, leading to cancer cell death.[2][3][7]
Q4: How does the inhibition of TBK1 relate to the effects of MRT68921?
A4: While MRT68921's primary targets are ULK1/2 and NUAK1, the signaling pathways of these kinases are interconnected with TANK-binding kinase 1 (TBK1), particularly in the context of autophagy.[8] TBK1 can promote selective autophagy by phosphorylating autophagy receptors.[9] Some studies have investigated whether the effects of MRT68921 are dependent on TBK1. However, it has been shown that in TBK1 knock-out cells, MRT68921 still effectively inhibits mTOR-mediated autophagic flux, indicating that TBK1 is not the primary autophagy-inhibiting target of this compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell number per well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Inaccurate drug concentration. | Calibrate pipettes regularly and prepare fresh serial dilutions for each experiment. | |
| Low or no observed cytotoxicity in cancer cells | Sub-optimal drug concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). |
| Insufficient incubation time. | Extend the incubation period (e.g., 48 or 72 hours) to allow for cytotoxic effects to manifest. | |
| Cell line resistance. | Some cancer cell lines may be inherently resistant. Consider using a different, more sensitive cell line as a positive control. | |
| Difficulty dissolving this compound | Improper solvent. | This compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium. |
| Precipitation in media. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound across various cell lines.
| Cell Line | Cell Type | IC50 (µM) after 24h | Reference |
| NCI-H460 | Human Lung Cancer | ~1.76 | [1][2] |
| A549 | Human Lung Cancer | > 5 | [1][2] |
| HCT116 | Human Colon Cancer | ~4.5 | [1][2] |
| SW480 | Human Colon Cancer | ~8.91 | [1][2] |
| U251 | Human Glioblastoma | ~3.5 | [1][2] |
| MNK45 | Human Gastric Cancer | ~2.5 | [1][2] |
| 293T | Human Embryonic Kidney (Normal) | > 20 | [1][2] |
| HUVEC | Human Umbilical Vein Endothelial (Normal) | > 20 | [1][2] |
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol outlines a typical experiment to determine the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration and determine the IC50 value using a suitable software.
-
Visualizations
Caption: Workflow for determining MRT68921 cytotoxicity.
Caption: MRT68921 inhibits NUAK1 and ULK1/2.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagy inhibition dysregulates TBK1 signaling and promotes pancreatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting LC3-II Results After MRT68921 Hydrochloride Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals using MRT68921 hydrochloride. It provides troubleshooting advice and frequently asked questions (FAQs) to help you accurately interpret your experimental results, particularly concerning the autophagy marker LC3-II.
Troubleshooting Guides & FAQs
Q1: What is this compound and how does it affect autophagy?
A1: this compound is a potent and selective dual inhibitor of ULK1 and ULK2 (Unc-51 like autophagy activating kinase 1 and 2), with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][4][5] ULK1 and ULK2 are crucial serine/threonine kinases that initiate the autophagy cascade. By inhibiting these kinases, MRT68921 blocks the initial stages of autophagosome formation and maturation, thereby inhibiting the overall autophagic flux.[2][6][7][8]
Q2: I treated my cells with MRT68921 and observed a decrease in LC3-II levels by Western blot. Does this confirm autophagy inhibition?
Q3: What is an LC3 turnover (autophagic flux) assay and why is it necessary?
A3: An LC3 turnover assay is a method used to measure the dynamic process of autophagy, from the formation of autophagosomes to their degradation by lysosomes. The amount of LC3-II at a single time point can be misleading because it can accumulate due to either increased autophagosome formation or a blockage in their degradation.[9][10][12] The assay resolves this ambiguity by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). These agents block the final degradation step of the autophagic process, causing LC3-II to accumulate within autolysosomes.[11][13][14] The difference in LC3-II levels with and without the lysosomal inhibitor provides a measure of the amount of LC3-II that is delivered to the lysosome for degradation, which is a more accurate representation of autophagic flux.[11][15]
Q4: How do I interpret the results of an LC3 turnover assay with MRT68921?
A4: When using MRT68921, an inhibitor of autophagy initiation, you should expect to see a reduction in autophagic flux. In a properly conducted LC3 turnover assay, this would be reflected by a smaller increase in LC3-II levels in the presence of a lysosomal inhibitor in MRT68921-treated cells compared to vehicle-treated control cells.[6][16]
Q5: I don't see any change in LC3-II levels after MRT68921 treatment. What could be the reason?
A5: Several factors could contribute to this observation:
-
Low Basal Autophagy: The cell line you are using may have very low basal autophagic activity. In such cases, an inhibitor may not produce a significant change. Consider using a known autophagy inducer (e.g., starvation with EBSS, rapamycin) as a positive control to confirm that the autophagy machinery is functional in your cells.
-
Suboptimal Concentration or Treatment Time: The concentration of MRT68921 or the duration of treatment may not be optimal for your specific cell line and experimental conditions. A dose-response and time-course experiment is recommended to determine the optimal parameters.
-
Experimental Variability: Western blotting for LC3 can be technically challenging. Ensure consistent loading, and consider using a loading control. Also, be aware that some antibodies have a higher affinity for LC3-II over LC3-I.[10][14] It is recommended to compare the LC3-II band intensity normalized to a loading control across different conditions.[9][10]
Data Presentation: Interpreting LC3-II Western Blot Results
The following table summarizes the expected outcomes and interpretations of an LC3 turnover assay designed to evaluate the effect of MRT68921 on autophagic flux.
| Treatment Group | Lysosomal Inhibitor (e.g., Bafilomycin A1) | Expected LC3-II Level (Relative to Control) | Interpretation |
| Vehicle Control | - | Baseline | Basal level of autophagosomes. |
| Vehicle Control | + | Increased | Indicates the magnitude of basal autophagic flux. |
| MRT68921 | - | Decreased or No Change | Inhibition of basal autophagosome formation. |
| MRT68921 | + | Slight Increase (less than Vehicle + Inhibitor) | Inhibition of autophagic flux. The accumulation of LC3-II is reduced because its synthesis is blocked at the initiation stage by MRT68921. |
| Autophagy Inducer (e.g., Starvation) | - | Increased | Induction of autophagosome formation. |
| Autophagy Inducer (e.g., Starvation) | + | Further Increased | Indicates high autophagic flux. |
Experimental Protocols
LC3 Turnover Assay by Western Blotting
This protocol is designed to measure autophagic flux by assessing LC3-II levels in the presence and absence of the lysosomal inhibitor bafilomycin A1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (validated for Western blotting)
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.
-
Treatment:
-
Divide the cells into four treatment groups (in triplicate for statistical significance):
-
Vehicle Control
-
MRT68921
-
Vehicle Control + Bafilomycin A1
-
MRT68921 + Bafilomycin A1
-
-
Treat the cells with the desired concentration of MRT68921 or vehicle for the predetermined time.
-
-
Lysosomal Inhibition: For the final 2-4 hours of the MRT68921 treatment, add bafilomycin A1 (e.g., 100 nM) to the designated wells. The optimal concentration and duration for lysosomal inhibition should be determined empirically for your cell line.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins on a 12-15% polyacrylamide gel to ensure good resolution of LC3-I and LC3-II.[16]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the autophagic flux by determining the difference in normalized LC3-II levels between the samples treated with and without bafilomycin A1. A reduction in this difference in the MRT68921-treated group compared to the vehicle control group indicates inhibition of autophagic flux.[16]
-
Mandatory Visualization
Caption: Signaling pathway of autophagy initiation and the inhibitory action of MRT68921 on the ULK1/ULK2 complex.
Caption: Experimental workflow for the LC3 turnover (autophagic flux) assay.
Caption: Logical troubleshooting guide for interpreting LC3-II results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 5. adooq.com [adooq.com]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. su-5416.com [su-5416.com]
- 9. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 10. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. evandrofanglab.com [evandrofanglab.com]
- 14. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MRT68921 Hydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of MRT68921 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] It also exhibits potent inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1).[3][4] Its mechanism of action involves the disruption of autophagosome maturation, thereby blocking autophagic flux.[5] This inhibition of autophagy, coupled with the suppression of the NUAK1 signaling pathway, leads to an increase in reactive oxygen species (ROS), induction of apoptosis, and potent antitumor activities.[3][4]
Q2: What is the recommended starting dosage for in vivo studies in mice?
A2: Based on published studies, a starting dose of 10-20 mg/kg administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection is recommended.[3][4][5] The dosing frequency can range from daily to every other day.[3][4] However, the optimal dosage and schedule will depend on the specific tumor model and experimental goals.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound has low aqueous solubility. Therefore, a vehicle containing a combination of solvents is required for in vivo use. Several formulations have been reported to be effective. For detailed preparation protocols, please refer to the Experimental Protocols section.
Q4: What are the known signaling pathways affected by MRT68921?
A4: MRT68921 primarily targets the ULK1/2 and NUAK1 signaling pathways. Inhibition of ULK1/2 disrupts the initiation of autophagy. The inhibition of NUAK1 affects downstream targets such as MYPT1 and Gsk3β, which are involved in protecting cancer cells from oxidative stress.[3] For a visual representation of these pathways, please see the Signaling Pathways section.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | The compound has low aqueous solubility. | - Use a recommended vehicle formulation (see Experimental Protocols).- Ensure proper dissolution by following the detailed preparation steps, which may include sonication and gentle warming.[6]- Prepare the formulation fresh before each use.[5] |
| Vehicle Toxicity in Animals | The vehicle itself may be causing adverse effects. | - Conduct a pilot study with the vehicle alone to assess tolerability in the chosen animal model.- Observe animals for signs of distress, weight loss, or injection site reactions.- If toxicity is observed, consider an alternative vehicle formulation. |
| Inconsistent Tumor Growth Inhibition | Variability in drug preparation, administration, or tumor model. | - Ensure consistent and accurate preparation of the this compound formulation.- Standardize the administration technique (e.g., injection volume, site).- Ensure tumors are of a consistent size at the start of treatment.- Increase the number of animals per group to improve statistical power. |
| Unexpected Animal Morbidity/Mortality | Could be due to compound toxicity, vehicle toxicity, or experimental procedures. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.- Carefully monitor animal health daily (weight, behavior, appearance).- Review and refine animal handling and injection procedures to minimize stress. |
| Lack of Efficacy at Expected Doses | The chosen dose may be too low for the specific model, or there could be issues with drug delivery. | - Confirm the activity of your batch of this compound in an in vitro assay.- Increase the dosage in a stepwise manner, carefully monitoring for toxicity.- Consider a different route of administration (e.g., i.p. vs. s.c.).- Evaluate the pharmacokinetics of the compound in your model if possible. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dosage and Administration | Key Findings | Reference |
| NCI-H460 | 10, 20, or 40 mg/kg, s.c., daily for 7 days | Reduced tumor volume; Increased Bax and decreased Bcl-2 levels. | [3][4] |
| MNK45 | 20 mg/kg, s.c., every 2 days for 7 days | Reduced tumor volume. | [3][4] |
| 4T1 | 20 mg/kg, i.p., daily for 7 days | Reduced the number of lung metastatic nodules. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Option A)
This protocol is based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.
-
Add Tween 80 to a final concentration of 5% of the total volume. Mix until the solution is clear.
-
Add sterile saline to bring the solution to the final volume (45% of the total volume).
-
Sonication is recommended to ensure a homogenous solution.[6]
-
Prepare this formulation fresh before each administration.
Protocol 2: In Vivo Xenograft Study in Mice
This protocol provides a general workflow for a subcutaneous xenograft study.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old.
Procedure:
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 NCI-H460 cells in 100 µL of serum-free medium) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the drug or vehicle control via the chosen route (e.g., subcutaneous or intraperitoneal injection) at the predetermined dosage and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Excise the tumors and measure their weight.
-
Tissues can be collected for further analysis (e.g., histopathology, Western blotting).
-
Signaling Pathways and Experimental Workflows
Caption: ULK1 Signaling Pathway and Inhibition by MRT68921.
Caption: NUAK1 Signaling Pathway and Inhibition by MRT68921.
Caption: General Experimental Workflow for In Vivo Studies.
References
MRT68921 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of MRT68921 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is shipped as a solid powder at ambient temperature and is stable for several weeks during transit.[1] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability. For short-term storage (days to weeks), keep the powder in a dry, dark place at 0-4°C.[1] For long-term storage (months to years), it is recommended to store the solid powder at -20°C.[1][2][3]
Q2: What are the recommended storage conditions for this compound solutions?
A: The stability of this compound in solution depends on the solvent and storage temperature. Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[2] For long-term stability, it is recommended to store solutions at -80°C, where they can be stable for up to a year.[2][3][4] For shorter periods, storage at -20°C is viable for up to six months.[2][4]
Q3: I am having trouble dissolving this compound. What should I do?
A: this compound has varying solubility in different solvents. It is soluble in water up to 100 mM[5] and 20.83 mg/mL.[4] For organic solvents, it is soluble in DMSO at concentrations ranging from 5 mg/mL to 10 mg/mL.[2][3] If you encounter solubility issues, gentle warming and sonication can aid in dissolution.[3][4] It is important to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2] The compound is generally insoluble or only slightly soluble in ethanol.[2][3]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can stem from several factors related to the handling of this compound. Ensure that your stock solutions are fresh and have been stored correctly, avoiding multiple freeze-thaw cycles.[2] Confirm the final concentration of the compound in your experiments. Given its high potency, with IC50 values in the low nanomolar range for ULK1 and ULK2, even small variations in concentration can significantly impact results.[4][6] Additionally, verify the confluency and health of your cell cultures, as these can influence the cellular response to the inhibitor. For autophagy induction experiments, a typical cell confluency of 75% is recommended before treatment.[2][3]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0-4°C, dry and dark | -20°C |
| In Solvent | -20°C (up to 6 months) | -80°C (up to 1 year) |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | Up to 100 mM[5]; 20.83 mg/mL[4] | Ultrasonic and warming to 60°C may be required.[4] |
| DMSO | 5 mg/mL - 10 mg/mL[2][3] | Use fresh, anhydrous DMSO.[2] Heating is recommended.[3] |
| Ethanol | Insoluble or slightly soluble[2][3] |
Experimental Protocols & Methodologies
In Vitro Kinase Assay for ULK1/2 Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against ULK1 and ULK2 kinases.
Materials:
-
Recombinant GST-ULK1 or GST-ULK2
-
This compound
-
Kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (cold and [γ-32P]ATP)
-
Substrate protein (e.g., myelin basic protein)
-
SDS-PAGE equipment
-
Autoradiography materials
Procedure:
-
Prepare reaction mixtures in the kinase assay buffer containing the substrate protein and recombinant ULK1 or ULK2.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Pre-warm the reaction mixes to 25°C for 5 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP (30 μM) and [γ-32P]ATP (0.5 μCi).
-
Incubate the reaction at 25°C for 5 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Analyze the phosphorylation of the substrate by autoradiography and immunoblotting.[2][3]
Cell-Based Autophagy Inhibition Assay
This protocol describes how to evaluate the effect of this compound on autophagy in cultured cells.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell line
-
DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
This compound
-
Bafilomycin A1 (positive control for autophagic flux blockage)
-
Lysis buffer
-
Antibodies for immunoblotting (e.g., anti-LC3, anti-p62)
Procedure:
-
To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. For basal autophagy assessment, continue incubation in complete medium.
-
Treat the cells with the desired concentration of this compound (e.g., 1 μM) during the final hour of incubation.[2][6] Include a vehicle control and a positive control (e.g., 50 nM bafilomycin A1).
-
After treatment, lyse the cells.
-
Perform immunoblotting to analyze the levels of autophagy markers such as LC3-II and p62. A reduction in LC3-II levels and an accumulation of p62 are indicative of autophagy inhibition by MRT68921.[2][6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell-based autophagy inhibition assay.
References
avoiding precipitation of MRT68921 hydrochloride in media
Welcome to the technical support center for MRT68921 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation issues and effectively use this compound in their experiments.
Troubleshooting Guide
This section addresses specific issues related to the precipitation of this compound in cell culture media.
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?
Answer: This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution like cell culture media. The drastic change in solvent polarity can cause the compound to fall out of solution. Several factors could be at play:
-
Final DMSO Concentration: The final concentration of DMSO in your media might be too low to maintain the solubility of this compound at your desired working concentration. While most cells can tolerate up to 0.1% DMSO, this concentration may not be sufficient to keep the compound dissolved.[1]
-
Method of Dilution: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause localized high concentrations of the compound, leading to immediate precipitation.
-
Quality of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO has reduced solvating power for many organic compounds, which can lead to solubility issues.[2]
-
Media Temperature: Adding the DMSO stock to cold media can decrease the solubility of the compound and promote precipitation.
Question: My media containing this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. Why is this happening?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
Changes in Media pH: The pH of the culture medium can shift over time due to cellular metabolism. This change in pH can alter the charge state of this compound and reduce its solubility.
-
Interaction with Media Components: The compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.[3]
-
Evaporation: Over long-term experiments, evaporation of water from the culture media can increase the effective concentration of the compound, potentially exceeding its solubility limit.
-
Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may negatively affect the compound's solubility.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous DMSO.[2] It is poorly soluble in water and ethanol.[2][4] For the dihydrochloride (B599025) salt version, water is a suitable solvent.
Q2: What is the maximum soluble concentration of this compound?
A2: The solubility of this compound can vary slightly between batches. However, here is a summary of reported solubilities:
| Solvent | Reported Solubility | Notes |
| DMSO | 3 mg/mL to 10 mg/mL | Warming and using fresh DMSO is recommended.[2][4][5] |
| Water | Insoluble | [2][6] |
| Ethanol | Insoluble | [2][4] |
| MRT68921 Dihydrochloride in Water | ~50 mg/mL | The dihydrochloride salt has significantly higher aqueous solubility. |
Q3: How should I store my this compound stock solution?
A3: Stock solutions in DMSO should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[2] Store these aliquots at -20°C or -80°C for long-term stability.[2][4]
Q4: What is the mechanism of action of MRT68921?
A4: MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[5][7] These kinases are crucial for the initiation of autophagy.[8][9][10] By inhibiting ULK1/2, MRT68921 blocks the autophagic process.[5][11] It has also been shown to inhibit NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[12][13][14]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you can warm the solution in a 37-50°C water bath for 5-10 minutes and vortex gently.[6]
-
Once fully dissolved, visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound into Cell Culture Media
This protocol is designed to minimize precipitation when preparing the final working concentration.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of media to make a 100 µM intermediate solution.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed media while gently swirling the culture vessel. This gradual dilution helps to prevent the compound from precipitating.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiments.[1]
Visualizations
Caption: A flowchart for troubleshooting precipitation issues.
Caption: Workflow for preparing media with MRT68921.
Caption: The role of MRT68921 in the ULK1 signaling pathway.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected results with MRT68921 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRT68921 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, dual inhibitor of the serine/threonine kinases ULK1 (unc-51 like autophagy activating kinase 1) and ULK2.[1][2][3] These kinases are critical for the initiation of the autophagy pathway. By inhibiting ULK1/2, MRT68921 is expected to block the formation of autophagosomes and inhibit autophagic flux.[1][4] It has also been identified as a dual inhibitor of NUAK1.[2][5]
Q2: What are the recommended storage conditions and solvent for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to one year in a dry, dark place.[3] Stock solutions are typically prepared in DMSO.[1] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with sonication recommended to aid dissolution.[6] It is advisable to use freshly prepared working solutions.[2]
Q3: What are the typical working concentrations for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. A common concentration used to inhibit autophagy in cell culture is 1 µM.[1][2][5] For cytotoxicity assays in cancer cell lines, IC50 values have been reported to range from 1.76 to 8.91 µM after 24 hours of treatment.[2][5]
Troubleshooting Guide
Unexpected Phenotypes Related to Autophagy
Q4: I treated my cells with MRT68921, but instead of seeing a complete absence of autophagosomes, I observe large, stalled autophagosomal structures. Is this expected?
Yes, this is a documented, albeit unexpected, finding. Instead of completely abolishing autophagosome formation, ULK1 inhibition by MRT68921 can lead to the accumulation of abnormally large and stalled early autophagosomal structures.[3][7] This suggests that ULK1 kinase activity is not only involved in the initiation but also in the maturation of autophagosomes.[3][4]
Q5: My results show an increase in LC3-II levels after MRT68921 treatment, which I thought was a marker for autophagy induction. Why is this happening?
This paradoxical increase in LC3-II can be confusing. While MRT68921 inhibits the initiation of autophagy, the observed increase in LC3-II in some contexts can be due to the blockage of autophagic flux at a later stage.[8][9] The stalled autophagosomes accumulate, leading to an increase in the LC3-II signal. To clarify this, it is recommended to perform an autophagic flux assay, for instance, by co-treating with a lysosomal inhibitor like Bafilomycin A1. In the presence of MRT68921, you would expect to see less of an increase in LC3-II with Bafilomycin A1 compared to the control, indicating a blockage of flux.
Q6: I am not observing any effect on autophagy in my cell line. What could be the reason?
Several factors could contribute to this:
-
Cell Line Specificity: The dependence on ULK1/2 for autophagy can vary between cell lines.
-
Compound Inactivity: Ensure the compound has been stored correctly and the stock solution is freshly prepared.
-
Insufficient Concentration or Treatment Time: Optimize the concentration and duration of treatment for your specific cell line and experimental setup. A typical starting point is 1 µM for 1-4 hours.[1]
-
Alternative Autophagy Pathways: Some cells might utilize alternative, ULK1/2-independent autophagy pathways.
Unexpected Effects on Cell Viability and Signaling
Q7: I'm observing significant apoptosis and an increase in reactive oxygen species (ROS) in my cells treated with MRT68921. Is this an off-target effect?
MRT68921 has been shown to induce apoptosis and ROS production in several cancer cell lines.[2][5][10] This is often associated with its inhibitory activity on NUAK1, a kinase involved in oxidative stress defense.[11] Therefore, the observed cytotoxicity may not be solely due to autophagy inhibition but also a result of off-target effects on pathways like the NUAK1/MYPT1/Gsk3β signaling axis.[2][5]
Q8: The cell death I am observing in my leukemia cell line seems to be independent of autophagy inhibition. Is this possible?
Yes, studies in acute myeloid leukemia (AML) cell lines have shown that MRT68921 can induce cell death in a manner that is independent of autophagy.[9] In some cases, the compound was found to induce pyroptosis or apoptosis through caspase activation, and this effect was not influenced by the nutritional status of the cells (serum starvation vs. normal conditions).[9]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of MRT68921
| Target | IC50 (nM) |
| ULK1 | 2.9[1][2][3][5] |
| ULK2 | 1.1[1][2][3][5] |
Table 2: Cytotoxic Activity of MRT68921 in Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 1.76 - 8.91[2][5] |
| MNK45 | - | 1.76 - 8.91[2][5] |
| U251 | Glioblastoma | 1.76 - 8.91[5] |
| Various Cancer Cell Lines | Multiple | 1.76 - 8.91[11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for ULK1 Inhibition
This protocol is adapted from published methodologies to assess the direct inhibitory effect of MRT68921 on ULK1 kinase activity.[1][4][6]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in a total volume of 25 µL:
-
50 mM Tris-HCl, pH 7.4
-
10 mM Magnesium Acetate
-
0.1 mM EGTA
-
0.1% β-mercaptoethanol
-
Recombinant GST-ULK1 protein
-
This compound at desired concentrations (or DMSO as a vehicle control)
-
-
Pre-incubation: Pre-warm the reaction mixes to 25°C for 5 minutes.
-
Initiate the Reaction: Add 30 µM cold ATP and 0.5 µCi of [γ-32P]ATP to each reaction.
-
Incubation: Incubate the reaction at 25°C for 5 minutes.
-
Stop the Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and analyze by autoradiography and immunoblotting for phosphorylated substrates.
Protocol 2: Induction and Assessment of Autophagy in Cell Culture
This protocol outlines the steps to induce autophagy and assess the effect of MRT68921.[1]
-
Cell Seeding: Plate cells (e.g., MEFs or 293T) and grow to approximately 75% confluency.
-
Induction of Autophagy:
-
Wash the cells twice with Earle's Balanced Salt Solution (EBSS) or phosphate-buffered saline (PBS).
-
Incubate the cells in EBSS (for starvation-induced autophagy) or complete medium for 1 hour.
-
-
Treatment: During the 1-hour incubation, treat the cells with:
-
This compound (e.g., 1 µM)
-
Vehicle control (DMSO)
-
Positive control for autophagy inhibition (e.g., 50 nM Bafilomycin A1)
-
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in an appropriate lysis buffer.
-
Western Blot Analysis: Perform western blotting to analyze the levels of autophagy markers such as LC3-I/II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction. MRT68921 treatment is expected to prevent these changes.
Visualizations
Caption: MRT68921 inhibits both ULK1/2 and NUAK1 pathways.
Caption: A troubleshooting workflow for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ULK1 promotes the death of leukemia cell in an autophagy irrelevant manner and exerts the antileukemia effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
MRT68921 hydrochloride effect on cell viability assays
Welcome to the technical support center for MRT68921 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound in cell viability assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of autophagy.[1][2][3] It carries out its function by blocking autophagic flux, which leads to the disruption of autophagosome maturation.[1][4] Additionally, MRT68921 inhibits NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[5][6] The combined inhibition of these pathways can lead to an imbalance of oxidative stress signals, ultimately inducing apoptosis and cell death in tumor cells.[5][7]
Q2: What are the recommended concentrations for cell viability and autophagy inhibition assays?
A2: The optimal concentration of MRT68921 is cell-line dependent. For autophagy inhibition, a concentration of 1 µM has been shown to be effective in blocking autophagic flux in mouse embryonic fibroblasts (MEFs).[1][7] For assessing cytotoxicity, a broader dose-response range is recommended. Studies have shown IC50 values for various cancer cell lines to be in the low micromolar range after 24 hours of treatment.[5][7]
| Cell Line | Assay Type | Effective Concentration / IC50 | Incubation Time | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Autophagy Inhibition | 1 µM | 1 hour | [1] |
| REH cells | Functional Assay | 100 nM | 24-48 hours | [1] |
| Various Cancer Cell Lines | Cytotoxicity (CCK-8) | 1.76 - 8.91 µM | 24 hours | [5] |
| NCI-H460 | Apoptosis Induction | 0 - 10 µM | 24 hours | [5] |
| MNK45 | Apoptosis Induction | 0 - 10 µM | 24 hours | [5] |
| FLT3-ITD AML cells (MV4;11, MOLM-13) | Apoptosis Induction | Dose-dependent | 48 hours | [8] |
Q3: How should I dissolve and store this compound?
A3: Proper dissolution and storage are critical for experimental consistency.
| Parameter | Recommendation | Notes |
| Solubility | The hydrochloride salt is soluble up to 100 mM in water and soluble in DMSO (e.g., 5-10 mg/mL).[1] | Using fresh, high-quality DMSO is recommended, as moisture can reduce the solubility of the compound.[1] |
| Stock Solution Storage | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[1] | For short-term storage (up to one month), -20°C is acceptable.[1] |
| Powder Storage | Store the solid powder desiccated at -20°C for up to three years.[1] | |
| Working Solution | Prepare fresh dilutions in your cell culture medium from the stock solution immediately before each experiment. | The mixed solution should be used immediately for optimal results.[1] |
Q4: How can I distinguish between cytotoxic and cytostatic effects?
A4: Standard cell viability assays (e.g., MTT, CCK-8) measure the number of metabolically active cells at a single time point and do not inherently distinguish between cell death (cytotoxicity) and the inhibition of cell proliferation (cytostatic effects).[9] To differentiate between these outcomes, consider the following complementary assays:
-
Cell Counting: Use a method like trypan blue exclusion with a hemocytometer to count viable and dead cells at the beginning and end of the treatment period.[9]
-
Cytotoxicity Assays: Measure markers of cell death directly, such as lactate (B86563) dehydrogenase (LDH) release from cells with compromised membrane integrity.[9]
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cells.[5][10]
-
Cell Cycle Analysis: Analyze the cell cycle distribution to determine if MRT68921 causes arrest at a specific phase.[9]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with MRT68921.
Problem: I see high variability between my replicate wells.
| Potential Cause | Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask or tube before pipetting into each well.[11] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique.[11] |
| Edge Effects | Evaporation from wells on the perimeter of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner wells for your experiment.[11] |
Problem: I am not observing a significant decrease in cell viability, even at high concentrations.
| Potential Cause | Solution |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance. Verify that the target pathways (ULK1/2, NUAK1) are active and relevant to the survival of your chosen cell line.[11] |
| Suboptimal Incubation Time | The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[9] |
| Compound Inactivity | Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
| Assay Insensitivity | The chosen viability assay may not be sensitive enough. Consider using a more sensitive method, such as an ATP-based luminescent assay (e.g., CellTiter-Glo).[9] |
Problem: I observe a precipitate in the culture medium after adding MRT68921.
| Potential Cause | Solution |
| Poor Solubility | The compound may be precipitating out of solution after dilution in the aqueous culture medium.[9] |
| High Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. High concentrations of DMSO can also affect compound solubility.[9][12] |
| Solution Preparation | Prepare fresh serial dilutions for each experiment. Ensure the compound is fully dissolved in the stock solvent before further dilution into the medium. Pre-warm the culture medium before adding the compound. |
Problem: My results are inconsistent, or I suspect the compound is interfering with the assay chemistry.
| Potential Cause | Solution |
| Assay Interference | Small molecules can directly interact with viability reagents (e.g., chemically reduce MTT tetrazolium salt), leading to false readings.[11][13][14] |
| Metabolic Alterations | As a kinase inhibitor, MRT68921 can alter cellular metabolism in a way that does not correlate directly with cell death, affecting the readout of metabolic assays like MTT or resazurin.[15] |
To diagnose interference, run a cell-free control . Add MRT68921 at all tested concentrations to culture media without cells, then perform the viability assay as usual. A change in signal in these wells indicates direct interference with the assay reagents.[9][11] If interference is confirmed, switch to a non-metabolic endpoint assay, such as an ATP-based assay, a real-time impedance-based assay, or direct cell counting.
Section 3: Experimental Protocols
Protocol 1: General Cell Viability Assay using CCK-8/MTT
This protocol provides a general workflow for determining the effect of MRT68921 on cell viability. Optimization of cell seeding density and incubation times is crucial for each specific cell line.[16][17]
Methodology:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Create a single-cell suspension at the optimal density (determined empirically for each cell line) in complete culture medium. Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Adherence: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells for "vehicle control" (medium with the same final DMSO concentration) and "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add 10 µL of CCK-8 or MTT solution (5 mg/mL) to each well.[11]
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent.[18]
-
Solubilization (MTT Only): If using MTT, carefully aspirate the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background reading (media only), normalize the data to the vehicle-treated control wells, and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is to confirm that MRT68921 is inhibiting its target pathways within the cells.
-
Cell Treatment: Seed cells in 6-well plates and grow to 75-80% confluency. Treat cells with various concentrations of MRT68921 (e.g., 0, 0.5, 1, 2, 5 µM) for the desired time (e.g., 8 hours).[7]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider are:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the dose-dependent effect of MRT68921 on protein phosphorylation and expression. A decrease in p-MYPT1 and p-Gsk3β, and an increase in cleaved PARP and LC3-II would indicate successful target engagement.[5][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.library.uvic.ca [search.library.uvic.ca]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. medkoo.com [medkoo.com]
Validation & Comparative
A Researcher's Guide to Validating MRT68921 Hydrochloride Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of MRT68921 hydrochloride. MRT68921 is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, and also targets NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3] This guide outlines key in vitro and in vivo experiments, presents comparative data with alternative compounds, and offers detailed protocols to ensure robust and reliable validation.
Mechanism of Action: Dual Inhibition of Autophagy and Survival Signaling
MRT68921 primarily functions by inhibiting the kinase activity of ULK1 and ULK2, which are essential for the initiation of the autophagy pathway.[4][5] By blocking ULK1/2, MRT68921 prevents the formation of autophagosomes and disrupts the entire autophagic flux.[4][6] Additionally, MRT68921 inhibits NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[1] This dual-action mechanism leads to an imbalance of oxidative stress signals, induction of apoptosis, and suppression of tumor cell survival.[1][2][7]
Section 1: In Vitro Validation of MRT68921 Activity
A series of in vitro assays are essential to confirm the potency, selectivity, and cellular effects of MRT68921.
Direct Target Engagement: Kinase Assays
The first step is to verify the direct inhibitory effect of MRT68921 on its primary targets, ULK1 and ULK2.
Table 1: MRT68921 In Vitro Kinase Inhibition
| Target Kinase | IC50 Value | Reference |
|---|---|---|
| ULK1 | 2.9 nM | [2][4][6] |
| ULK2 | 1.1 nM | [2][4][6] |
| AMPK | 45 nM | [4] |
| CK2 | 280 nM |[4] |
IC50: The half-maximal inhibitory concentration.
Cellular Target Engagement & Functional Assays
Once direct target inhibition is confirmed, the next step is to assess the compound's activity in a cellular context. These assays measure the downstream consequences of ULK1/2 and NUAK1 inhibition.
Table 2: MRT68921 Cellular Activity Profile
| Assay Type | Key Markers / Method | Observed Effect | Concentration | Cell Lines | Reference |
|---|---|---|---|---|---|
| Autophagy Inhibition | LC3-II accumulation, p62 degradation | Blocks autophagic flux | 1 µM | MEFs | [2][6][7] |
| Cytotoxicity | CCK-8 Assay | Induces cell death | IC50: 1.76-8.91 µM | Various Cancer Lines | [1][2][7] |
| Apoptosis Induction | Cleaved PARP1, Annexin V | Increases apoptosis | 0-10 µM | NCI-H460, MNK45 | [1][2][7] |
| ROS Production | DCFH-DA Staining | Elevates ROS levels | 5 µM | A549, NCI-H460 | [1][8] |
| NUAK1 Pathway | p-MYPT1, p-Gsk3β | Downregulates phosphorylation | 0-5 µM | U251, MNK45 |[1][2][7] |
MEFs: Mouse Embryonic Fibroblasts; ROS: Reactive Oxygen Species.
Section 2: In Vivo Validation
In vivo experiments are critical to evaluate the therapeutic potential and physiological effects of MRT68921. Xenograft mouse models are commonly used for this purpose.
Table 3: Summary of MRT68921 In Vivo Efficacy Studies
| Animal Model | Dosage & Administration | Key Findings | Reference |
|---|---|---|---|
| NCI-H460 Xenograft | 10-40 mg/kg, s.c., daily | Significantly inhibited tumor growth. | [1][7][9] |
| MNK45 Xenograft | 20 mg/kg, s.c., every 2 days | Significantly decreased tumor volume. | [1][7][9] |
| 4T1 Metastasis Model | 20 mg/kg, i.p., daily | Reduced the number of lung metastatic nodules. |[2][7] |
s.c.: subcutaneous; i.p.: intraperitoneal.
Section 3: Comparison with Alternative Compounds
Validating MRT68921 activity involves comparing its performance against other known autophagy inhibitors. This provides context for its potency and selectivity.
Table 4: Comparison of ULK1/2 Inhibitors
| Compound | ULK1 IC50 | ULK2 IC50 | Other Key Targets | Reference |
|---|---|---|---|---|
| MRT68921 | 2.9 nM | 1.1 nM | NUAK1 | [1][6] |
| SBI-0206965 | 108 nM | 711 nM | AMPK | [10][11] |
| ULK-101 | 1.6 nM | 30 nM | Selective vs. SBI-0206965 | [10][11] |
| MRT67307 | 45 nM | 38 nM | TBK1, IKKε | [10][12] |
| DCC-3116 | Potent ULK1/2 Inhibitor (IC50 not specified) | Potent ULK1/2 Inhibitor | - |[10][13] |
Beyond direct ULK inhibitors, it is also useful to compare the effects of MRT68921 with compounds that block autophagy at different stages, such as the lysosomal inhibitors Chloroquine and Bafilomycin A1, or VPS34 inhibitors.[14][15] These compounds can serve as controls to confirm that the observed cellular phenotype is indeed due to the inhibition of autophagic flux.
Section 4: Detailed Experimental Protocols
In Vitro ULK1 Kinase Assay
This protocol is adapted from established methods to measure the direct inhibition of ULK1 by MRT68921.[6][12]
-
Reaction Setup : Prepare a reaction mix in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[6]
-
Enzyme and Substrate : Add recombinant GST-ULK1 protein and a suitable substrate (e.g., a peptide derived from a known ULK1 substrate like ATG13).
-
Inhibitor Addition : Add varying concentrations of this compound (and a DMSO vehicle control) to the reaction wells. Pre-incubate for 5 minutes at 25°C.[6]
-
Initiate Reaction : Start the kinase reaction by adding ATP mix containing 30 µM cold ATP and 0.5 µCi of [γ-32P]ATP.[6]
-
Incubation : Incubate for 5-10 minutes at 25°C.[6]
-
Stop Reaction : Terminate the reaction by adding SDS sample buffer.[6]
-
Analysis : Separate the reaction products by SDS-PAGE. Transfer to a nitrocellulose membrane and analyze substrate phosphorylation by autoradiography.[6] Quantify band intensity to determine the IC50 value.
Western Blot for Autophagy Markers
This protocol allows for the assessment of cellular autophagy levels following MRT68921 treatment.
-
Cell Culture and Treatment : Plate cells (e.g., MEFs or a cancer cell line of interest) and allow them to adhere. Treat cells with MRT68921 (e.g., 1 µM) or DMSO for a specified time (e.g., 1-8 hours). For autophagic flux analysis, include a condition with a lysosomal inhibitor like Bafilomycin A1 (50 nM) for the last 1-2 hours of MRT68921 treatment.[6][12]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against LC3B, p62/SQSTM1, cleaved PARP, phospho-ATG13, and a loading control (e.g., GAPDH or β-tubulin).
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] Quantify band intensities relative to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels upon MRT68921 treatment indicates autophagy inhibition.
Cell Viability (CCK-8) Assay
This assay measures the cytotoxic effect of MRT68921.[1][8]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 2-5 x 10^4 cells/mL (100 µL/well) and allow them to attach overnight.[17]
-
Compound Treatment : Treat the cells with a serial dilution of MRT68921 (e.g., from 0 to 40 µM) for 24-72 hours.[1][8] Include a DMSO vehicle control.
-
Add CCK-8 Reagent : Add 10 µL of CCK-8 solution to each well.[17]
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance : Measure the absorbance at 450 nm using a microplate reader.[17]
-
Data Analysis : Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
By following this structured approach, researchers can effectively validate the activity of this compound, compare its performance to relevant alternatives, and generate high-quality, reproducible data for their drug discovery and development programs.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]
- 15. Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ULK1 inhibits mTORC1 signaling, promotes multisite Raptor phosphorylation and hinders substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Confirming ULK1 Inhibition: A Comparative Guide to MRT68921 Hydrochloride
For researchers in autophagy and drug development, specific and potent inhibition of key signaling molecules is paramount. Unc-51 like autophagy activating kinase 1 (ULK1) is a critical initiator of the autophagic process, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of MRT68921 hydrochloride, a potent ULK1 inhibitor, alongside other known inhibitors, with supporting experimental data and detailed protocols to aid in the validation of its inhibitory action.
Performance Comparison of ULK1 Inhibitors
This compound distinguishes itself as a highly potent dual inhibitor of ULK1 and its homolog ULK2. Its efficacy, as measured by in vitro kinase assays, demonstrates low nanomolar half-maximal inhibitory concentrations (IC50). A comparison with other commonly used ULK1 inhibitors, such as SBI-0206965 and ULK-101, highlights its potent activity.
| Inhibitor | Target(s) | IC50 (ULK1) | IC50 (ULK2) | Reference |
| MRT68921 | ULK1, ULK2 | 2.9 nM | 1.1 nM | [1][2] |
| SBI-0206965 | ULK1, ULK2 | 108 nM | ~7-fold selective for ULK1 over ULK2 | [2][3] |
| ULK-101 | ULK1, ULK2 | 8.3 nM | 30 nM | [2][4] |
In cellular assays, MRT68921 effectively blocks autophagic flux, a key measure of autophagy inhibition. One study directly compared the potency of these three inhibitors in blocking autophagic flux by measuring the accumulation of lipidated LC3 (LC3-II) in the presence of Bafilomycin A1. The results indicated that MRT68921 was the most potent inhibitor of LC3 flux in mouse embryonic fibroblasts (MEFs).[5]
Experimental Protocols
To validate the inhibition of ULK1 by this compound, two key experiments are typically performed: an in vitro kinase assay to demonstrate direct enzyme inhibition and a Western blot for autophagic flux to confirm cellular activity.
In Vitro ULK1 Kinase Assay
This assay directly measures the ability of MRT68921 to inhibit the kinase activity of ULK1.
Materials:
-
Recombinant active ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager or luminometer
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant ULK1 enzyme and the MBP substrate in the kinase assay buffer.
-
Add the different concentrations of this compound or a vehicle control (e.g., DMSO) to the respective tubes/wells.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, a mix of cold ATP and [γ-³²P]ATP is used.[6] For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol.
-
Allow the reaction to proceed at 30°C for a defined period (e.g., 30-45 minutes).[7]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, transfer the proteins to a membrane and expose it to a phosphor screen to detect the incorporation of ³²P into MBP. For the ADP-Glo™ assay, measure the luminescence according to the manufacturer's instructions.
-
Quantify the band intensity or luminescence to determine the extent of ULK1 inhibition at each concentration of MRT68921 and calculate the IC50 value.
Western Blot for Autophagic Flux (LC3-II Accumulation)
This cellular assay determines the effect of MRT68921 on the autophagic process by measuring the accumulation of LC3-II, a marker for autophagosomes.
Materials:
-
Cell line of interest (e.g., MEFs, HeLa)
-
Complete cell culture medium and starvation medium (e.g., EBSS)
-
This compound
-
Bafilomycin A1 (an inhibitor of lysosomal degradation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against LC3 (e.g., rabbit anti-LC3)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for a specified time (e.g., 2-4 hours).[8]
-
For the final 2-4 hours of the inhibitor treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells to block the degradation of LC3-II.[9]
-
Induce autophagy by replacing the complete medium with starvation medium (e.g., EBSS) for 1-2 hours, if desired.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II signal in the presence of Bafilomycin A1 compared to its absence indicates autophagic flux. Inhibition of this flux by MRT68921 confirms its anti-autophagic activity.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of ULK1 action and the experimental approach to confirm its inhibition, the following diagrams are provided.
References
- 1. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 9. Autophagic flux analysis [protocols.io]
A Comparative Guide to Autophagy Inhibition: MRT68921 Hydrochloride vs. Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-cleaning process, is a critical pathway in cellular homeostasis and disease. Its dysregulation is implicated in a range of pathologies, including cancer and neurodegenerative disorders, making pharmacological modulation of autophagy a key area of therapeutic interest. This guide provides a detailed, objective comparison of two prominent autophagy inhibitors: the novel ULK1/2 kinase inhibitor MRT68921 hydrochloride and the well-established lysosomotropic agent chloroquine (B1663885). We present a comprehensive analysis of their mechanisms of action, potency, specificity, and off-target effects, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research.
At a Glance: Key Differences
| Feature | This compound | Chloroquine |
| Target | ULK1/ULK2 Kinases | Lysosome |
| Mechanism of Action | Inhibition of autophagy initiation | Inhibition of autophagosome-lysosome fusion and lysosomal degradation |
| Stage of Inhibition | Early (Initiation) | Late (Degradation) |
| Potency | High (nM range for ULK1/2 inhibition) | Moderate (µM range for autophagy inhibition) |
| Specificity | Relatively specific for ULK1/2 with some off-target kinase activity | Broad, affects lysosomal function globally and has autophagy-independent effects |
| Primary Off-Target Effects | Inhibition of other kinases (e.g., NUAK1, AMPK) | Disruption of Golgi and endo-lysosomal systems, hERG channel blockade (cardiotoxicity) |
Mechanism of Action: A Tale of Two Stages
The fundamental difference between MRT68921 and chloroquine lies in the stage of the autophagy pathway they target.
This compound: Nipping Autophagy in the Bud
MRT68921 is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[1][2][3][4][5] These serine/threonine kinases are at the apex of the autophagy signaling cascade and are essential for the initiation of autophagosome formation.[6][7][8][9] Upon induction of autophagy (e.g., by nutrient starvation), the ULK1 complex is activated and translocates to the phagophore assembly site, where it phosphorylates downstream components of the autophagy machinery, thereby initiating the formation of the autophagosome.[6][7] By inhibiting the kinase activity of ULK1 and ULK2, MRT68921 effectively blocks autophagy at its earliest step.[1][2][3][4][5]
Figure 1. MRT68921 inhibits autophagy at the initiation stage by targeting the ULK1/2 complex.
Chloroquine: A Roadblock at the End of the Line
In contrast, chloroquine is a late-stage autophagy inhibitor.[10][11] As a weak base, chloroquine accumulates in the acidic environment of the lysosome, raising its pH.[10][12][13] This increase in lysosomal pH inhibits the activity of pH-dependent lysosomal hydrolases that are responsible for degrading the contents of the autophagosome.[10][12][13] More critically, chloroquine impairs the fusion of autophagosomes with lysosomes to form autolysosomes.[10][11] This leads to an accumulation of autophagosomes within the cell, effectively blocking the final degradation step of the autophagic process.
Figure 2. Chloroquine inhibits autophagy at the late stage by disrupting lysosomal function.
Potency and Specificity: A Quantitative Comparison
The differing mechanisms of action of MRT68921 and chloroquine are reflected in their potency and specificity profiles.
Table 1: Potency of this compound and Chloroquine
| Compound | Target | Potency (IC50/EC50) | Reference(s) |
| This compound | ULK1 (in vitro) | 2.9 nM | [5] |
| ULK2 (in vitro) | 1.1 nM | [5] | |
| Autophagy Inhibition (cellular EC50) | Low nM range | [2] | |
| Chloroquine | Autophagy Inhibition (effective concentration) | 10-50 µM | [1][14][15] |
| hERG Channel Blockade (IC50) | 3.0 - 9.7 µM | [16][17] |
MRT68921 demonstrates high potency with IC50 values in the low nanomolar range for its primary targets, ULK1 and ULK2.[5] In cellular assays, it effectively blocks autophagic flux at low nanomolar concentrations.[2] Chloroquine, on the other hand, typically requires micromolar concentrations to inhibit autophagy effectively.[1][14][15]
Table 2: Specificity and Off-Target Effects
| Compound | Known Off-Targets | Consequences | Reference(s) |
| This compound | NUAK1, AMPK-related kinases | Potential for confounding effects in metabolic studies. | [2] |
| Chloroquine | Golgi apparatus, Endosomal system | Disruption of cellular trafficking and signaling. | [10] |
| hERG potassium channel | Cardiotoxicity (QT prolongation). | [16][17][18] | |
| Toll-like receptors (TLRs) | Immunomodulatory effects. | [12] |
While MRT68921 is a relatively specific inhibitor of ULK1/2, it has been shown to inhibit other kinases, such as NUAK1 and members of the AMPK-related kinase family, at higher concentrations.[2] This should be a consideration in studies where these pathways are also of interest.
Chloroquine's effects are much broader. Beyond its impact on lysosomal pH, it causes a severe disorganization of the Golgi complex and the endo-lysosomal system, which can have widespread, autophagy-independent consequences on cellular function.[10] A significant concern with chloroquine is its potential for cardiotoxicity, which is mediated through the blockade of the hERG potassium channel.[16][17][18] This off-target effect is a critical consideration for in vivo studies and clinical applications.
Experimental Data: A Head-to-Head Comparison
A study on patient-derived chronic lymphocytic leukemia (CLL) cells provides a direct comparison of the cytotoxic effects of MRT68921 and chloroquine.
Table 3: Comparative Efficacy in Chronic Lymphocytic Leukemia (CLL) Cells
| Treatment | Concentration | Cell Viability (%) | Reference(s) |
| Control | - | ~90% | [14] |
| MRT68921 | 10 µM | ~43% | [14] |
| Chloroquine | 25 µM | ~60% | [14] |
In this study, MRT68921 at 10 µM demonstrated greater cytotoxicity than chloroquine at 25 µM, reducing cell viability to approximately 43% compared to 60% with chloroquine.[14] This suggests that, in this cell type, targeting the initiation of autophagy with MRT68921 may be a more effective strategy for inducing cell death than inhibiting the late stages with chloroquine.
Experimental Protocols
To facilitate the accurate assessment of autophagy inhibition, we provide detailed protocols for key experimental assays.
Autophagy Flux Assessment by LC3 Turnover Assay (Western Blot)
This assay measures the accumulation of LC3-II, a marker of autophagosomes, in the presence and absence of a lysosomal inhibitor to determine the rate of autophagic degradation.
Figure 3. Workflow for LC3 Turnover and p62 Degradation Assays.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or Chloroquine
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine itself for the control arm)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (12-15% recommended for LC3)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of MRT68921 or chloroquine for the specified time. For autophagic flux measurement, include a parallel set of wells treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the main inhibitor treatment.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[1][19][20]
-
-
Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in p62 levels indicates its degradation via autophagy.
Lysosomal Acidification Assay (LysoTracker Staining)
This assay uses a fluorescent dye that accumulates in acidic compartments to assess the pH of lysosomes.
Materials:
-
Live cells grown on glass-bottom dishes or coverslips
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish.
-
Treatment: Treat cells with MRT68921 or chloroquine at the desired concentrations and for the appropriate duration.
-
Staining:
-
Imaging:
-
Replace the staining solution with fresh pre-warmed imaging medium.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for the LysoTracker dye.
-
-
Analysis: Quantify the fluorescence intensity of the LysoTracker signal in the treated versus control cells. A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization).
Conclusion
Both this compound and chloroquine are valuable tools for the study of autophagy, but their distinct mechanisms of action and specificity profiles make them suitable for different experimental questions.
-
This compound is a highly potent and relatively specific inhibitor of autophagy initiation. Its targeted action on ULK1/2 makes it an excellent choice for dissecting the early events of autophagy and for studies where minimizing off-target effects on other cellular trafficking pathways is crucial.
-
Chloroquine , while less potent and specific, remains a widely used and clinically relevant autophagy inhibitor. Its ability to block the final degradative step of autophagy makes it useful for studying autophagic flux and for applications where a broader disruption of lysosomal function is desired. However, researchers must be mindful of its significant autophagy-independent effects and potential for cardiotoxicity.
The choice between these two inhibitors will ultimately depend on the specific research goals, the experimental system, and the importance of target specificity. The experimental protocols provided in this guide will enable researchers to rigorously evaluate the effects of these compounds on the autophagic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. ULK compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiotoxic Potential of Hydroxychloroquine, Chloroquine and Azithromycin in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. proteolysis.jp [proteolysis.jp]
- 21. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 22. LysoTracker | AAT Bioquest [aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide: MRT68921 Hydrochloride vs. Bafilomycin A1 in Autophagy Inhibition
In the intricate world of cellular biology, the study of autophagy—the body's process of cellular cleansing and recycling—is paramount for understanding and potentially treating a myriad of diseases, including cancer and neurodegenerative disorders. Researchers in this field rely on specific inhibitors to dissect the complex autophagy pathway. This guide provides a detailed comparison of two widely used autophagy inhibitors: MRT68921 hydrochloride and bafilomycin A1, focusing on their distinct mechanisms of action, supported by experimental data.
At a Glance: Key Mechanistic Differences
This compound and bafilomycin A1 both effectively block the autophagic flux, but they act at different stages of the pathway. MRT68921 is a potent, selective, and dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the apical kinases that initiate the formation of autophagosomes.[1][2][3] In contrast, bafilomycin A1 targets the late stage of autophagy by specifically inhibiting the vacuolar H+-ATPase (V-ATPase).[4][5][6] This enzyme is crucial for acidifying lysosomes and for the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular cargo is degraded.[4][5][7]
Mechanism of Action: A Tale of Two Stages
This compound: Halting Autophagy at its Inception
MRT68921 exerts its inhibitory effect at the very beginning of the autophagy cascade. By targeting the kinase activity of ULK1 and ULK2, it prevents the phosphorylation of downstream substrates necessary for the formation of the phagophore, the precursor to the autophagosome.[8][9] This leads to an accumulation of stalled, early autophagosomal structures.[3][8] The specificity of MRT68921's action on ULK1 has been demonstrated through the use of a drug-resistant ULK1 mutant (M92T), which rescues the autophagy-inhibiting effects of the compound.[2][8]
Bafilomycin A1: A Roadblock at the Final Step
Bafilomycin A1 acts as a potent and specific inhibitor of V-ATPase, a proton pump essential for maintaining the acidic environment within lysosomes.[4][10] By inhibiting V-ATPase, bafilomycin A1 prevents the acidification of lysosomes, which in turn inhibits the activity of acid-dependent hydrolases responsible for the degradation of autophagic cargo.[5][11] Furthermore, bafilomycin A1 has been reported to block the fusion of autophagosomes with lysosomes, thus preventing the formation of functional autolysosomes.[4][5][7] This leads to an accumulation of autophagosomes that cannot be cleared.
Quantitative Comparison: Potency and Cellular Effects
The following tables summarize the key quantitative data for this compound and bafilomycin A1 based on published experimental findings.
| Compound | Target | IC50 | Reference |
| MRT68921 | ULK1 | 2.9 nM | [1][8][12] |
| ULK2 | 1.1 nM | [1][8][12] | |
| Bafilomycin A1 | V-ATPase | Not typically measured by IC50 in kinase assays |
| Experiment | Cell Line | MRT68921 Concentration | Bafilomycin A1 Concentration | Key Finding | Reference |
| Autophagic Flux Assay (LC3-II levels) | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 50 nM | Both compounds blocked bafilomycin-induced increases in LC3-II, indicating inhibition of autophagic flux. MRT68921 (1 µM) was sufficient to reduce phospho-ATG13 to control levels. | [8] |
| LC3 Puncta Formation | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 50 nM | MRT68921 blocked the large increase in bafilomycin-sensitive LC3 puncta accumulation induced by starvation (EBSS). | [8] |
| Cytotoxicity | Various Cancer Cell Lines | 1.76-8.91 µM (IC50) | Not directly compared in the same study | MRT68921 exhibits cytotoxic activity in cancer cells. | [1][13] |
| Glioma Cell Survival | LN-229 and LN-308 | Used | Used | Both inhibitors increased survival of glioma cells under hypoxia and starvation, suggesting that autophagy is not a protective mechanism in this context. | [14] |
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention of MRT68921 and bafilomycin A1, the following diagrams illustrate the autophagy signaling pathway and a typical experimental workflow for studying autophagic flux.
Caption: Autophagy pathway showing the distinct inhibition points of MRT68921 and Bafilomycin A1.
Caption: A typical workflow for measuring autophagic flux using Western blot and fluorescence microscopy.
Experimental Protocols
Autophagic Flux Measurement by Western Blotting for LC3-II
This protocol is a generalized procedure based on methodologies described in the cited literature.[8][9]
-
Cell Culture and Treatment: Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) and grow to approximately 75% confluency. To induce autophagy, wash the cells twice with Earle's Balanced Salt Solution (EBSS) and then incubate in EBSS for 1 hour. For control groups, incubate in complete medium. Treat the cells with the desired concentrations of inhibitors (e.g., 1 µM MRT68921 or 50 nM bafilomycin A1) during the incubation period.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C. Also, probe for a loading control like tubulin or GAPDH.
-
Detection and Quantification: After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities for LC3-II and normalize to the loading control. An increase in the LC3-II/LC3-I ratio or total LC3-II levels in the presence of an inhibitor compared to the control indicates an accumulation of autophagosomes and thus, a block in autophagic flux.
LC3 Puncta Formation Assay by Immunofluorescence
This protocol is a generalized procedure based on methodologies described in the cited literature.[8]
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells as described in the Western blot protocol.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against LC3 overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta (dots) per cell. An increase in the number of LC3 puncta indicates the accumulation of autophagosomes.
Conclusion
This compound and bafilomycin A1 are indispensable tools for autophagy research, each providing a unique window into this complex cellular process. MRT68921 allows for the study of the consequences of inhibiting autophagy initiation, making it a valuable tool for investigating the roles of ULK1/2 in various cellular contexts. Bafilomycin A1, by blocking the final degradation step, is the gold standard for measuring autophagic flux, as it leads to the accumulation of autophagosomes that would otherwise be degraded. The choice between these two inhibitors depends on the specific research question being addressed. For researchers aiming to dissect the initiation phase of autophagy or seeking a potential therapeutic that targets the earliest steps, MRT68921 is the more appropriate choice. For those needing to quantify the rate of autophagy or to study the consequences of lysosomal dysfunction, bafilomycin A1 remains a critical reagent. A thorough understanding of their distinct mechanisms is crucial for the accurate interpretation of experimental results and for advancing our knowledge of autophagy in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Bafilomycin - Wikipedia [en.wikipedia.org]
- 5. invivogen.com [invivogen.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. adipogen.com [adipogen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Inhibition of mTOR signaling protects human glioma cells from hypoxia-induced cell death in an autophagy-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of ULK1/2 Inhibition: A Comparative Guide to MRT68921 Hydrochloride
For researchers, scientists, and drug development professionals investigating the intricate cellular process of autophagy, the selection of precise chemical probes is paramount. This guide provides a comprehensive comparison of MRT68921 hydrochloride, a potent inhibitor of the Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), with other commercially available alternatives. We present a detailed analysis of its specificity, supported by experimental data and protocols, to facilitate informed decisions in research and development.
At the Crossroads of Autophagy: The Role of ULK1/2
ULK1 and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy cascade.[1][2] As central regulators, they integrate signals from upstream nutrient sensors like mTORC1 and AMPK.[3][4] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Conversely, under starvation or stress, AMPK activates ULK1, triggering the formation of the phagophore, a precursor to the autophagosome.[5] Given their critical function, ULK1 and ULK2 have emerged as key therapeutic targets for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.
This compound: A Potent Dual Inhibitor
MRT68921 is a potent, ATP-competitive inhibitor of both ULK1 and ULK2.[6][7] It effectively blocks the kinase activity of these enzymes, thereby inhibiting the initiation of autophagy.[8]
Comparative Analysis of ULK1/2 Inhibitors
The selection of a kinase inhibitor for research or therapeutic development necessitates a thorough evaluation of its potency and selectivity. Below is a comparative table summarizing the in vitro inhibitory activity of this compound and its alternatives against ULK1, ULK2, and a selection of off-target kinases.
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Key Off-Targets and Notes |
| MRT68921 | 2.9[6][7] | 1.1[6][7] | Also a potent inhibitor of NUAK1. A screen against 80 kinases showed inhibition of TBK1/IKKε and other AMPK-related kinases at 1 µM.[9] |
| MRT67307 | 45[10][11] | 38[10][11] | Dual inhibitor of TBK1/IKKε.[10][11] |
| SBI-0206965 | 108[12][13] | 711[12] | Also inhibits AMPK. A screen against 140 kinases revealed inhibition of several other kinases, including NUAK1 and MARK3/4, with equal or greater potency than ULK1.[14][15] |
| ULK-101 | 1.6 - 8.3[16][17][18] | 30[16][17] | Highly selective profile. A screen against 327 kinases identified only 4 other kinases inhibited at a comparable level. Key off-targets include DRAK1 (IC50 = 14 nM) and MNK2 (IC50 = 22 nM).[18][19] |
Visualizing the ULK1/2 Signaling Pathway
To provide a clearer understanding of the biological context of ULK1/2 inhibition, the following diagram illustrates the core signaling pathway leading to autophagy initiation.
Experimental Protocols: Assessing Kinase Inhibitor Specificity
The determination of a kinase inhibitor's potency and selectivity is crucial. A common method is the in vitro kinase inhibition assay. Below is a generalized protocol for such an assay, followed by a diagram illustrating a typical experimental workflow.
General In Vitro Kinase Inhibition Assay Protocol (e.g., ADP-Glo™ or LanthaScreen™)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant ULK1 or ULK2 enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
Detection reagents (e.g., ADP-Glo™ reagents from Promega or LanthaScreen™ reagents from Thermo Fisher Scientific)
-
Microplates (e.g., 96-well or 384-well, appropriate for the detection method)
-
Plate reader capable of luminescence or fluorescence resonance energy transfer (FRET) detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the kinase assay buffer to achieve the desired final concentrations. A DMSO control (vehicle) is also prepared.
-
Kinase Reaction Setup:
-
Add the diluted test inhibitor or vehicle control to the wells of the microplate.
-
Add the purified kinase and its substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection:
-
For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.
-
For LanthaScreen™ Assay: This is a binding displacement assay. The reaction mixture contains a fluorescently labeled tracer that binds to the kinase's ATP pocket. An inhibitor will compete with the tracer, leading to a decrease in FRET signal between a europium-labeled antibody bound to the kinase and the tracer.[20][21]
-
-
Data Acquisition: Read the plate on a luminometer or a FRET-compatible plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.
Conclusion
This compound is a highly potent dual inhibitor of ULK1 and ULK2, making it a valuable tool for studying the role of autophagy in various biological processes. However, its off-target activity against NUAK1 and other kinases should be considered when interpreting experimental results. For studies requiring higher selectivity, ULK-101 presents a compelling alternative, albeit with slightly lower potency against ULK2. The choice of inhibitor should be guided by the specific research question and the acceptable off-target profile. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific experimental needs.
References
- 1. mdpi.com [mdpi.com]
- 2. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Probe ULK-101 | Chemical Probes Portal [chemicalprobes.org]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Mastering Autophagy Research: A Guide to Positive and Negative Controls for MRT68921 Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential positive and negative controls for experiments involving MRT68921 hydrochloride, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. By employing the appropriate controls, researchers can ensure the specificity and validity of their findings when investigating the role of ULK1/2 in autophagy and other cellular processes.
This compound is a valuable tool for dissecting the molecular mechanisms of autophagy, a fundamental cellular process for degrading and recycling cellular components. It functions by inhibiting the kinase activity of ULK1 and ULK2, which are critical for the initiation of the autophagic pathway.[1][2][3] This inhibition ultimately disrupts the maturation of autophagosomes and blocks autophagic flux.[1] However, like many small molecule inhibitors, MRT68921 can have off-target effects, making the use of rigorous controls paramount for accurate data interpretation.
Understanding the ULK1/2 Signaling Pathway
The ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, acts as a central hub in the autophagy signaling cascade.[4][5] Its activity is tightly regulated by upstream nutrient and energy sensors. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inhibits ULK1, suppressing autophagy. Conversely, under starvation or stress conditions, mTORC1 is inhibited, and AMP-activated protein kinase (AMPK) can phosphorylate and activate ULK1, thereby initiating the autophagic process.[4][6] Activated ULK1 then phosphorylates downstream components of the autophagy machinery, including Beclin-1 and VPS34, to promote the formation of the phagophore, the precursor to the autophagosome.[7][8]
Caption: The ULK1/2 signaling pathway in autophagy initiation and its inhibition by MRT68921.
Positive Controls for Inducing Autophagy
To study the inhibitory effects of MRT68921, it is essential to first reliably induce autophagy. The following table outlines common positive controls used for this purpose.
| Control | Mechanism of Action | Typical Readouts | Key Considerations |
| Starvation (e.g., EBSS) | Deprives cells of amino acids, leading to mTORC1 inhibition and subsequent ULK1/2 activation.[1][9] | Increased LC3-II levels, formation of LC3 puncta, degradation of p62/SQSTM1. | The duration of starvation should be optimized for the cell type to avoid inducing cell death. |
| mTOR Inhibitors (e.g., Rapamycin, Torin 1, AZD8055) | Directly inhibit mTORC1, mimicking the effect of starvation and leading to ULK1/2 activation.[10] | Increased LC3-II levels, formation of LC3 puncta, decreased phosphorylation of mTORC1 substrates (e.g., S6K, 4E-BP1). | Choose a specific and potent mTOR inhibitor. Torin 1 and AZD8055 are more potent than rapamycin. |
| Bafilomycin A1 / Chloroquine (CQ) | Inhibit the fusion of autophagosomes with lysosomes or block lysosomal acidification, respectively.[6][9] This leads to the accumulation of autophagosomes, allowing for the measurement of autophagic flux. | Accumulation of LC3-II and p62/SQSTM1. | These are used to measure autophagic flux, not to induce autophagy. They should be used in combination with an autophagy inducer. |
Negative Controls to Validate Specificity
Negative controls are crucial for demonstrating that the observed effects are due to the specific inhibition of ULK1/2 by MRT68921 and not due to off-target effects or experimental artifacts.
| Control | Purpose | Typical Readouts | Key Considerations |
| Vehicle Control (e.g., DMSO) | Serves as a baseline to compare the effects of MRT68921 treatment.[11] | Basal levels of LC3-II, p62/SQSTM1, and other autophagy markers. | The final concentration of the vehicle should be consistent across all experimental conditions and be non-toxic to the cells. |
| ULK1/2 Knockout or Knockdown (siRNA/shRNA) | Genetically ablates or reduces the expression of ULK1 and/or ULK2 to confirm that the effects of MRT68921 are dependent on these kinases.[12] | Absence of MRT68921 effect on autophagy markers in knockout/knockdown cells compared to wild-type cells. | Ensure efficient knockout or knockdown. For knockdown, use multiple siRNAs to rule out off-target effects. |
| Kinase-Dead ULK1 Mutant (e.g., K46I, K46N) | Expressing a catalytically inactive form of ULK1 can mimic the effect of MRT68921, confirming that the kinase activity is essential for the observed phenotype.[1][13] | Similar phenotype to MRT68921 treatment in cells expressing the kinase-dead mutant. | Ensure comparable expression levels of the wild-type and kinase-dead constructs. |
| Drug-Resistant ULK1 Mutant (e.g., M92T) | A specific mutation in ULK1 can confer resistance to MRT68921.[3][9] This is a powerful control to demonstrate on-target engagement. | MRT68921 fails to inhibit autophagy in cells expressing the drug-resistant mutant, while it remains effective in cells with wild-type ULK1. | Requires generation and validation of the drug-resistant mutant cell line. |
| Alternative ULK1/2 Inhibitors (e.g., SBI-0206965, ULK-101) | Using other structurally and mechanistically distinct ULK1/2 inhibitors can help confirm that the observed phenotype is due to ULK1/2 inhibition.[14] | Phenotypic concordance with MRT68921. | Be aware of the different potency and off-target profiles of other inhibitors. |
Experimental Protocols
Below are generalized protocols for key experiments to assess the effect of MRT68921 on autophagy. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot Analysis of Autophagy Markers
This protocol is used to quantify the levels of key autophagy-related proteins.
Workflow:
Caption: A typical workflow for Western blot analysis of autophagy markers.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Once they reach the desired confluency (e.g., 70-80%), treat them with this compound at the desired concentration (e.g., 1 µM) and for the appropriate duration (e.g., 1-24 hours).[1][2] Include positive controls (e.g., starvation with EBSS for 1-2 hours) and negative controls (e.g., DMSO).[1] To measure autophagic flux, co-treat with Bafilomycin A1 (e.g., 50 nM) for the final 1-2 hours of the experiment.[1][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against autophagy markers (e.g., LC3, p62/SQSTM1, ULK1, phospho-ULK1 substrates like ATG13). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips. Treat the cells with MRT68921 and controls as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 or saponin.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against LC3. After washing, incubate with a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell. An increase in the number of puncta upon autophagy induction and a decrease with MRT68921 treatment would be expected.[9][11]
Quantitative Data Summary
The following table summarizes key quantitative data for MRT68921 from published literature.
| Parameter | Value | Reference |
| IC₅₀ for ULK1 | 2.9 nM | [1][2] |
| IC₅₀ for ULK2 | 1.1 nM | [1][2] |
| Effective concentration in cells | 1 µM | [1][2][9] |
| Cytotoxic IC₅₀ in cancer cells (24h) | 1.76 - 8.91 µM | [15][16] |
Note on Off-Target Effects: MRT68921 has been reported to also inhibit NUAK1 and Aurora A kinase.[2][17] Inhibition of Aurora A can paradoxically induce autophagy, which may counteract the inhibitory effect on ULK1/2 at certain concentrations.[17] Researchers should be mindful of these off-target effects and use appropriate controls to dissect the specific role of ULK1/2 inhibition.
By implementing these comprehensive control strategies, researchers can confidently and accurately delineate the specific roles of ULK1 and ULK2 in their experimental systems using this compound, leading to more robust and reproducible scientific discoveries.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring the Downstream Effects of ULK1/2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to measure the downstream effects of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2) inhibition. We present supporting experimental data for various ULK1/2 inhibitors and detail the methodologies for key experiments.
ULK1 and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, ULK1/2 have emerged as attractive therapeutic targets. This guide explores the methods used to quantify the downstream consequences of inhibiting these kinases and compares the efficacy of several small molecule inhibitors.
The ULK1/2 Signaling Pathway in Autophagy Initiation
ULK1/2 act as a crucial node in the autophagy signaling cascade, integrating signals from nutrient-sensing pathways like mTOR and AMPK. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Conversely, under starvation or other stress conditions, mTORC1 is inhibited, and AMPK can directly phosphorylate and activate ULK1/2, initiating the autophagic process. Activated ULK1/2 then phosphorylates several downstream targets, including components of the ULK1/2 complex itself (e.g., ATG13) and the Beclin-1/VPS34 complex, which is essential for the nucleation of the autophagosome.
A Comparative Guide to ULK1/2 Inhibitors in Autophagy Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key ULK1/2 inhibitors, supported by experimental data, to aid in the selection of appropriate tools for studying and targeting autophagy.
Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components.[1] The ULK1/2 complex acts as a crucial node, integrating signals from nutrient-sensing pathways like mTOR and AMPK to regulate the formation of the autophagosome.[1][2] Given their central role, ULK1 and ULK2 have emerged as attractive therapeutic targets for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. This has led to the development of several small molecule inhibitors. This guide offers a comparative analysis of three prominent ULK1/2 inhibitors: SBI-0206965, ULK-101, and MRT68921.
Comparative Analysis of ULK1/2 Inhibitors
The selection of an appropriate ULK1/2 inhibitor for research or therapeutic development depends on its potency, selectivity, and cellular activity. The following table summarizes the in vitro biochemical potency (IC50) of SBI-0206965, ULK-101, and MRT68921 against ULK1 and ULK2.
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Selectivity Notes | Reference(s) |
| SBI-0206965 | 38 - 108 | 212 - 711 | Also inhibits AMPK, FAK, and FLT3.[3][4][5] | [3][4][6][7] |
| ULK-101 | 8.3 | 30 | High selectivity; inhibits only four other kinases out of a large panel.[3][8][9] | [3][8][9] |
| MRT68921 | 2.9 | 1.1 | Potent dual inhibitor; also inhibits NUAK1.[10][11][12] | [10][11][12][13][14] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
To effectively utilize these inhibitors, a clear understanding of the ULK1 signaling pathway and a standardized experimental workflow for their evaluation are essential.
ULK1 Signaling Pathway in Autophagy Initiation
The following diagram illustrates the central role of the ULK1 complex in the autophagy initiation pathway and its regulation by upstream nutrient sensors mTOR and AMPK.
Caption: ULK1 signaling pathway in autophagy.
General Experimental Workflow for Evaluating ULK1/2 Inhibitors
This workflow outlines a typical experimental pipeline for characterizing the efficacy and mechanism of action of a novel ULK1/2 inhibitor.
Caption: Experimental workflow for ULK1/2 inhibitor evaluation.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in autophagy research. The following are detailed protocols for key experiments used to assess the activity of ULK1/2 inhibitors.
Western Blot Analysis for LC3-II and p62/SQSTM1
This method is used to quantify the levels of key autophagy-related proteins. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of the autophagy substrate p62 are indicative of autophagy inhibition.[15]
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the ULK1/2 inhibitor at the desired concentration and time. Include positive and negative controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control is calculated. p62 levels are also normalized to a loading control.
Fluorescence Microscopy for LC3 Puncta Formation
This imaging-based assay visualizes the subcellular localization of LC3. During autophagy, cytosolic LC3-I is lipidated to LC3-II and recruited to the autophagosome membrane, appearing as distinct fluorescent puncta.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Transfect cells with a GFP-LC3 or RFP-LC3 expression vector, or use a cell line stably expressing fluorescently-tagged LC3. Alternatively, endogenous LC3 can be detected by immunofluorescence.
-
Treat the cells with the ULK1/2 inhibitor as required.
2. Fixation and Permeabilization (for Immunofluorescence of Endogenous LC3):
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining (for Endogenous LC3):
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope.
5. Image Analysis:
-
Acquire images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta per cell is indicative of autophagosome accumulation.
By providing a clear comparison of inhibitor potency, outlining the relevant signaling pathways and experimental workflows, and offering detailed protocols for key assays, this guide aims to equip researchers with the necessary information to effectively investigate the role of ULK1/2 in autophagy and to advance the development of novel therapeutic strategies.
References
- 1. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. adooq.com [adooq.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MRT68921 Hydrochloride Efficacy in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for researchers to validate the efficacy of MRT68921 hydrochloride, a potent ULK1/2 inhibitor, in a new cell line. It offers a comparative analysis with alternative autophagy inhibitors, detailed experimental protocols, and visual workflows to ensure robust and reliable results.
Introduction to MRT68921 and Autophagy Inhibition
MRT68921 is a potent and selective dual inhibitor of the serine/threonine kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively[1][2][3][4]. These kinases are essential for initiating the autophagy pathway, a cellular process for degrading and recycling dysfunctional components[5][6]. By inhibiting ULK1/2, MRT68921 effectively blocks the formation of autophagosomes, thereby halting the autophagic flux[1][4]. This mechanism has made it a valuable tool in cancer research, as inhibiting autophagy can induce apoptosis and suppress tumor growth[2][7][8].
When validating MRT68921 in a new cell line, it is crucial to compare its performance against other well-characterized autophagy inhibitors that act through different mechanisms. This guide focuses on two common alternatives:
-
3-Methyladenine (3-MA): An inhibitor of class III PI3K, which acts upstream of ULK1/2 to block the formation of autophagosomes[9][10][11][12]. It's widely used, though it can have dual roles and affect class I PI3K at different time points[9][13].
-
Chloroquine (CQ): A lysosomotropic agent that inhibits the final stage of autophagy. It raises the lysosomal pH, which impairs the fusion of autophagosomes with lysosomes and inhibits the degradation of autophagic cargo[14][15][16][17][18].
Comparative Efficacy: Data Presentation
The primary goal is to determine the cytotoxic and autophagy-inhibiting potency of MRT68921 in the new cell line and compare it to the alternatives. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric.
Table 1: Hypothetical IC50 Values for Cell Viability (72h Treatment)
| Compound | New Cell Line (e.g., HT-29) | HCT116 | HeLa | Mechanism of Action |
| This compound | To be determined | ~2.5 µM | ~4.1 µM | ULK1/2 Inhibition (Initiation) [2] |
| 3-Methyladenine (3-MA) | To be determined | ~5 mM | ~3 mM | PI3K Class III Inhibition (Initiation) [9][13] |
| Chloroquine (CQ) | To be determined | ~30 µM | ~50 µM | Lysosomal Fusion Inhibition (Termination) [15][16] |
Note: The IC50 values for HCT116 and HeLa are representative values from literature and should be used as a general reference. Actual values can vary based on experimental conditions.
Experimental Design and Workflow
A systematic workflow is essential for validating the inhibitor's efficacy. The process involves treating the new cell line with each compound and then performing assays to measure cell viability and target engagement (i.e., autophagy inhibition).
Signaling Pathway Context
Understanding the autophagy pathway is critical to interpreting results. MRT68921 acts at the initiation stage, preventing the formation of the phagophore, while alternatives like 3-MA and Chloroquine act at different points.
Detailed Experimental Protocols
Cell Viability (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of viability[19][20][21]. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals[19].
Materials:
-
New cell line
-
96-well tissue culture plates
-
Complete culture medium
-
MRT68921, 3-MA, Chloroquine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of MRT68921, 3-MA, and Chloroquine. Replace the medium with 100 µL of fresh medium containing the desired concentrations of each compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[19].
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[22].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[20].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.
Autophagic Flux (LC3-II Western Blot)
This assay measures the accumulation of LC3-II, a protein associated with the autophagosome membrane, to monitor autophagic activity[23][24]. An increase in LC3-II upon treatment with a lysosomal inhibitor (like Chloroquine or Bafilomycin A1) indicates an active autophagic flux[25][26][27][28].
Materials:
-
6-well tissue culture plates
-
MRT68921 and Chloroquine (as both an inhibitor and a control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Primary antibodies: Rabbit anti-LC3 (for LC3-I and LC3-II), Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with MRT68921 (at its IC50 concentration) or vehicle. To measure flux, a parallel set of wells should be co-treated with a lysosomal inhibitor like Chloroquine (50 µM) for the last 4 hours of the experiment[29][30]. A typical total treatment time for MRT68921 is 6-16 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells and collect the lysate[31].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel[29].
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate.
-
Strip and re-probe the membrane for GAPDH as a loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An effective autophagy inhibitor like MRT68921 is expected to decrease the LC3-II/LC3-I ratio, indicating a block in autophagosome formation[7]. Comparing the LC3-II levels in the presence and absence of Chloroquine allows for the assessment of autophagic flux[26][32].
By following this guide, researchers can systematically validate the efficacy of MRT68921 in a new cell line, objectively compare its performance against other inhibitors, and generate robust data supported by established protocols and clear visualizations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRT68921 | Autophagy | TargetMol [targetmol.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Autophagy - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. ≥99% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. research.rug.nl [research.rug.nl]
- 17. tandfonline.com [tandfonline.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 28. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 29. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 30. 2.3. Autophagic Flux Measurement [bio-protocol.org]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of MRT68921 Hydrochloride: A Procedural Guide
For Immediate Release: This document furnishes crucial safety and logistical guidance for the appropriate disposal of MRT68921 hydrochloride, a potent dual inhibitor of NUAK1 and ULK1/2 kinases utilized in autophagy research.[1] It is imperative for researchers, scientists, and drug development professionals to strictly follow these procedures to maintain laboratory safety and ensure regulatory compliance.
Due to its nature as a potent, biologically active compound, this compound must be managed and discarded as hazardous chemical waste. The procedures outlined below are rooted in established best practices for the disposal of powerful small molecule inhibitors and general laboratory chemical waste.[2][3]
Core Principles of Disposal
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid this compound | Must be disposed of as hazardous chemical waste. It should not be discarded in regular trash or washed down the drain.[2] |
| Solutions Containing this compound | Should be collected in a designated, sealed, and clearly labeled hazardous waste container. Disposal down the drain is strictly prohibited.[2][4] |
| Contaminated Laboratory Equipment (e.g., vials, pipette tips, gloves) | Must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2] |
Operational Safety Guide
Personal Protective Equipment (PPE)
Prior to handling or disposing of this compound, all personnel must be equipped with the following PPE:
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat or other appropriate protective clothing is required to prevent skin contact.[3]
All work involving this compound should be performed in a well-ventilated space, ideally within a certified chemical fume hood, to mitigate the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The safe disposal of this compound and any associated waste materials must be carried out by following these steps:
-
Immediate Segregation: At the point of generation, all waste contaminated with this compound must be immediately separated from other laboratory waste streams.[2] This includes any unused solid compound, solutions, and all contaminated disposable items.
-
Waste Containment:
-
Solid Waste: Unused or expired solid this compound, along with any contaminated solid materials such as weighing paper, pipette tips, and gloves, must be placed into a designated, durable, and sealable hazardous waste container.[2]
-
Liquid Waste: All solutions containing this compound are to be collected in a dedicated, leak-proof, and shatter-resistant container, which must be kept securely capped when not in use.[2][5]
-
-
Accurate Labeling: Every hazardous waste container must be clearly and correctly labeled with the following information:
-
Proper Storage of Chemical Waste:
-
Hazardous waste containers should be stored in a designated Satellite Accumulation Area (SAA) located at or near the point of waste generation.[4][5][6]
-
To prevent spills, waste containers must be kept in secondary containment.[4]
-
Incompatible waste materials must not be mixed. For instance, acids and bases should be stored separately, and oxidizing agents must be kept away from reducing agents and organic compounds.[5]
-
-
Decontamination Procedures:
-
Any surfaces or equipment that have come into contact with this compound must be decontaminated. A standard procedure involves wiping the affected surfaces with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent. All materials used for cleaning are to be disposed of as hazardous waste.[2]
-
-
Waste Collection and Disposal:
-
Adhere to your institution's established protocols for the collection of hazardous waste, which typically involves contacting the Environmental Health and Safety (EHS) department to schedule a pickup.[2][4][6]
-
It is strictly forbidden to dispose of this compound or any of its solutions down the drain or in the regular trash. [2][4][7]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document is intended as a general guide. Always refer to your institution's specific Safety Data Sheet (SDS) and chemical waste disposal protocols. All laboratory personnel handling this compound must receive training on its potential hazards and proper handling procedures.
References
- 1. MRT68921 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistics for Handling MRT68921 Hydrochloride
For researchers, scientists, and drug development professionals working with MRT68921 hydrochloride, a potent dual inhibitor of ULK1 and ULK2 kinases, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE:
| PPE Category | Item | Specifications and Remarks |
| Eye and Face | Safety Glasses | Must be ANSI Z87.1 certified, providing front and side protection. |
| Chemical Goggles | Required when there is a splash hazard. Should form a seal around the eyes. | |
| Face Shield | To be used in conjunction with chemical goggles when handling larger quantities or when there is a significant splash risk. | |
| Hand | Disposable Gloves | Nitrile or neoprene gloves are recommended. Check for tears or punctures before use. Always double-glove when handling the pure compound. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. |
| Chemical-Resistant Apron | Recommended when handling larger volumes or during procedures with a high splash potential. | |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust. |
| Respirator | In the absence of a fume hood or for spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be necessary. | |
| Footwear | Closed-toe Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection
Upon receiving the shipment, visually inspect the container for any signs of damage or leakage. Verify that the product name and CAS number (2080306-21-2 for the dihydrochloride (B599025) form) on the label match the order.
Storage
This compound should be stored under specific conditions to ensure its stability.
| Parameter | Condition |
| Temperature | Desiccate at room temperature. |
| Atmosphere | Store in a dry, well-ventilated place. |
| Container | Keep container tightly closed. |
| Long-term | For long-term storage, refer to the Certificate of Analysis for batch-specific recommendations. |
Solution Preparation
Due to the compound's potency and potential for aerosolization, all solution preparations must be conducted within a chemical fume hood.
Stock Solution Preparation (Example for a 10 mM stock in DMSO):
-
Pre-weighing: Use an analytical balance within a fume hood to weigh the required amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Solubility Data:
| Solvent | Solubility |
| DMSO | ≥ 5 mg/mL |
| Ethanol | Insoluble |
| Water | Insoluble |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow: In Vitro Autophagy Inhibition Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on autophagy in a cell-based assay.
Signaling Pathway: MRT68921 in Autophagy Regulation
This compound is a potent inhibitor of the ULK1 and ULK2 kinases, which are critical for the initiation of the autophagy cascade. The following diagram illustrates its mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
